molecular formula C9H9ClO3 B14769207 3-Chloro-4-methoxy-2-methylbenzoic acid

3-Chloro-4-methoxy-2-methylbenzoic acid

Cat. No.: B14769207
M. Wt: 200.62 g/mol
InChI Key: ASJUXRCEEVMLKY-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxy-2-methylbenzoic acid is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9ClO3

Molecular Weight

200.62 g/mol

IUPAC Name

3-chloro-4-methoxy-2-methylbenzoic acid

InChI

InChI=1S/C9H9ClO3/c1-5-6(9(11)12)3-4-7(13-2)8(5)10/h3-4H,1-2H3,(H,11,12)

InChI Key

ASJUXRCEEVMLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Cl)OC)C(=O)O

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Characteristics of Chlorinated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Chlorinated benzoic acid derivatives represent a significant class of compounds with wide-ranging applications, from intermediates in the synthesis of pharmaceuticals and agrochemicals to their use as preservatives.[1][2] The strategic placement and number of chlorine atoms on the benzoic acid backbone profoundly influence their physicochemical properties, which in turn dictate their reactivity, bioavailability, and environmental fate. This guide offers a comprehensive exploration of these characteristics, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for their work with this important class of molecules. We will delve into the intricate interplay of electronic and steric effects that govern acidity, lipophilicity, and solubility, and provide a systematic overview of their spectroscopic signatures.

The Influence of Chlorination on Acidity (pKa)

The acidity of a benzoic acid derivative, quantified by its pKa value, is a critical parameter influencing its solubility, membrane permeability, and interaction with biological targets. The electron-withdrawing nature of chlorine substituents plays a pivotal role in modulating the acidity of the carboxylic acid group.

Underlying Principles: Inductive and Resonance Effects

The chlorine atom exerts a dual electronic influence on the benzene ring: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[3] The -I effect, operating through the sigma bonds, withdraws electron density from the ring, thereby stabilizing the carboxylate anion formed upon deprotonation. This stabilization facilitates the release of the proton, resulting in a stronger acid (lower pKa) compared to unsubstituted benzoic acid.[3]

The position of the chlorine atom determines the relative contribution of these effects. The inductive effect diminishes with distance, being most pronounced at the ortho position, followed by meta, and then para. Conversely, the +R effect, which involves the donation of a lone pair of electrons from the chlorine into the pi-system of the ring, is most significant at the ortho and para positions. This resonance effect can partially counteract the inductive withdrawal, making the meta isomer often more acidic than the para isomer.

The Ortho Effect: A Special Case

A unique phenomenon known as the "ortho effect" is observed in ortho-substituted benzoic acids.[4][5][6] Regardless of whether the substituent is electron-donating or electron-withdrawing, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, and also stronger than benzoic acid itself.[4] This is attributed to a combination of steric and electronic factors. The steric hindrance from the ortho substituent forces the carboxyl group to twist out of the plane of the benzene ring.[5][6] This disruption of coplanarity inhibits the resonance between the carboxyl group and the phenyl ring, which in the unsubstituted acid, has a slight acid-weakening effect. This steric inhibition of resonance, combined with the strong inductive effect of the ortho chlorine, leads to a significant increase in acidity.[4]

Data Summary: pKa Values of Chlorinated Benzoic Acids

The following table summarizes the experimental pKa values for a range of chlorinated benzoic acid derivatives, illustrating the principles discussed above.

CompoundpKa
Benzoic Acid4.20
2-Chlorobenzoic Acid2.92
3-Chlorobenzoic Acid3.82
4-Chlorobenzoic Acid3.98
2,3-Dichlorobenzoic Acid2.89
2,4-Dichlorobenzoic Acid3.16
2,5-Dichlorobenzoic Acid2.52
2,6-Dichlorobenzoic Acid2.05
3,4-Dichlorobenzoic Acid3.78
3,5-Dichlorobenzoic Acid3.46
2,3,6-Trichlorobenzoic Acid1.80 (estimated)

Note: Values are sourced from various publicly available databases and literature. Minor variations may exist between sources.

Lipophilicity (LogP) and Distribution (LogD) Coefficients

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a crucial determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.[7][8]

Governing Factors

The introduction of chlorine atoms generally increases the lipophilicity of benzoic acid derivatives. Chlorine is a lipophilic atom, and its presence on the benzene ring increases the overall nonpolar character of the molecule, favoring its partitioning into the n-octanol phase. The position and number of chlorine atoms influence the extent of this effect.

It is critical to distinguish between LogP and LogD. LogP refers to the partition coefficient of the neutral, unionized form of the molecule, whereas LogD, the distribution coefficient, accounts for all species (ionized and unionized) at a specific pH.[7][8] For acidic compounds like chlorinated benzoic acids, the LogD will be significantly lower than the LogP at physiological pH (around 7.4), as the compound will predominantly exist in its more water-soluble carboxylate form.

Data Summary: LogP Values of Chlorinated Benzoic Acids
CompoundLogP
Benzoic Acid1.87
2-Chlorobenzoic Acid2.05
3-Chlorobenzoic Acid2.68
4-Chlorobenzoic Acid2.65
2,3-Dichlorobenzoic Acid2.90
2,4-Dichlorobenzoic Acid2.69
2,5-Dichlorobenzoic Acid2.80
2,6-Dichlorobenzoic Acid2.39
3,4-Dichlorobenzoic Acid3.20
3,5-Dichlorobenzoic Acid3.51
2,3,6-Trichlorobenzoic Acid2.90

Note: Values are sourced from various publicly available databases and literature. Minor variations may exist between sources.

Aqueous Solubility

The solubility of chlorinated benzoic acids in water is a function of both their lipophilicity and the energy of their crystal lattice. Generally, these compounds are sparingly soluble in water, a characteristic that is further influenced by the degree and position of chlorination.[9][10]

Factors Influencing Solubility

An increase in the number of chlorine atoms typically leads to a decrease in aqueous solubility due to the increased lipophilicity and molecular weight.[10] The position of the chlorine atoms can also have a significant impact. For instance, isomers with higher melting points often have lower solubilities, as the melting point can be an indicator of a more stable, and thus harder to dissolve, crystal lattice. The solubility of these weak acids is also highly pH-dependent; they are significantly more soluble at pH values above their pKa, where they exist as the more polar carboxylate anion.

Data Summary: Aqueous Solubility of Selected Chlorinated Benzoic Acids
CompoundAqueous Solubility (mg/L at 25°C, unless noted)
Benzoic Acid3400
2-Chlorobenzoic Acid2100
3-Chlorobenzoic Acid900
4-Chlorobenzoic Acid800
2,4-Dichlorobenzoic Acid~100-1000 (limited solubility)[10]
2,5-Dichlorobenzoic AcidSparingly soluble
3,4-Dichlorobenzoic Acid400

Note: Solubility data can vary significantly with temperature and pH. The values presented are indicative and sourced from publicly available data.

Spectroscopic Characteristics

Spectroscopic techniques are indispensable for the structural elucidation and quantification of chlorinated benzoic acid derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The chemical shifts of the aromatic protons and carbons are influenced by the electronic effects of the chlorine and carboxylic acid groups.

  • ¹H NMR: The aromatic protons typically appear in the range of 7.0-8.2 ppm. The electron-withdrawing nature of the chlorine and carboxyl groups causes a downfield shift of the adjacent protons. The splitting patterns (e.g., doublets, triplets, multiplets) are dictated by the substitution pattern on the ring and can be used to distinguish between isomers.[11][12] The acidic proton of the carboxyl group is usually observed as a broad singlet at a downfield chemical shift (often >10 ppm).[12]

  • ¹³C NMR: The aromatic carbons resonate in the region of 125-135 ppm, with the carboxyl carbon appearing further downfield (around 165-175 ppm).[12] The carbon atom attached to the chlorine atom (ipso-carbon) also shows a characteristic chemical shift.

UV-Visible (UV-Vis) Spectroscopy

Chlorinated benzoic acids exhibit characteristic UV absorption bands arising from π → π* transitions within the benzene ring and the carboxyl group. The position and intensity of these absorption maxima (λmax) are sensitive to the substitution pattern and the pH of the solution.[13][14] Generally, two main absorption bands are observed, one around 230 nm and a weaker one around 280 nm.[14] The deprotonated carboxylate form often shows a slight blue shift (shift to shorter wavelength) compared to the protonated acid form.

Experimental Protocols

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the pKa of a chlorinated benzoic acid derivative.

Principle: A solution of the weak acid is titrated with a strong base of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).[15]

Materials:

  • Calibrated pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beakers (100 mL)

  • Chlorinated benzoic acid sample

  • Standardized 0.1 M NaOH solution

  • Standardized 0.1 M HCl solution

  • Potassium chloride (KCl)

  • Deionized water (carbonate-free)

  • Nitrogen gas supply

Procedure:

  • Electrode Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4.00, 7.00, and 10.00).[15]

  • Sample Preparation: Accurately weigh a sufficient amount of the chlorinated benzoic acid to prepare a solution of approximately 1 mM. Dissolve the sample in a suitable volume of deionized water (if solubility is low, a co-solvent like methanol can be used, but the resulting pKa will be an apparent pKa for that solvent mixture). Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[15]

  • Titration Setup: Transfer a known volume (e.g., 20 mL) of the sample solution to a beaker with a stir bar. If necessary, acidify the solution to a pH of ~1.8-2.0 with 0.1 M HCl.[15] Purge the solution with nitrogen to remove dissolved CO₂.[15] Immerse the pH electrode in the solution, ensuring it does not interfere with the stir bar.

  • Titration: Begin stirring the solution at a moderate speed. Add the 0.1 M NaOH titrant in small increments (e.g., 0.1-0.2 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added. Continue the titration until the pH reaches ~12-12.5.[15]

  • Data Analysis:

    • Plot the measured pH versus the volume of NaOH added to obtain the titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.

    • The half-equivalence point is the volume of NaOH that is half of the volume at the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.[15]

    • Perform the titration in triplicate to ensure reproducibility.

Diagram: Workflow for pKa Determination by Potentiometric Titration

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep1 Calibrate pH Meter (pH 4, 7, 10 buffers) prep2 Prepare ~1 mM Analyte Solution (with 0.15 M KCl) prep1->prep2 titr1 Acidify Sample (pH ~2) & Purge with N₂ prep2->titr1 prep3 Prepare Standardized 0.1 M NaOH Titrant titr2 Titrate with 0.1 M NaOH in small increments prep3->titr2 titr1->titr2 titr3 Record pH and Volume after each addition titr2->titr3 anal1 Plot pH vs. Volume NaOH titr3->anal1 anal2 Determine Equivalence Point (e.g., via 1st derivative) anal1->anal2 anal3 Find Half-Equivalence Point anal2->anal3 anal4 pKa = pH at Half-Equivalence Point anal3->anal4

Caption: Workflow for pKa determination.

Protocol 2: Determination of LogP by the Shake-Flask Method (OECD 107)

This protocol is a standard method for determining the n-octanol/water partition coefficient.

Principle: The compound is dissolved in a two-phase system of n-octanol and water. The system is shaken to allow the compound to partition between the two phases until equilibrium is reached. The concentration of the compound in each phase is then measured, and the LogP is calculated from the ratio of these concentrations.[3]

Materials:

  • n-Octanol (analytical grade)

  • Deionized water

  • Chlorinated benzoic acid sample

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

  • pH meter and appropriate buffers (if determining LogD)

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the chlorinated benzoic acid in n-octanol.

  • Partitioning: In a centrifuge tube, add a known volume of the pre-saturated water and a known volume of the pre-saturated n-octanol stock solution. The volume ratio of n-octanol to water should be varied in different runs (e.g., 1:1, 1:2, 2:1).

  • Equilibration: Cap the tubes tightly and shake them for a sufficient time to reach equilibrium (this can range from minutes to hours, depending on the compound). Ensure the temperature is kept constant (e.g., 25°C).

  • Phase Separation: Separate the two phases by centrifugation to ensure a clean separation and to break any emulsions.

  • Concentration Analysis: Carefully remove an aliquot from both the n-octanol and the aqueous phase. Determine the concentration of the chlorinated benzoic acid in each phase using a suitable and validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in n-octanol] / [Concentration in water]

    • The LogP is the base-10 logarithm of P: LogP = log₁₀(P)

    • Perform at least three determinations with different phase ratios. The final LogP value should be the average of these determinations.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Pre-saturate n-Octanol and Water exp1 Combine n-Octanol, Water, and Analyte in a Tube prep1->exp1 prep2 Prepare Stock Solution of Analyte in n-Octanol prep2->exp1 exp2 Shake to Reach Equilibrium exp1->exp2 exp3 Separate Phases by Centrifugation exp2->exp3 anal1 Measure Concentration in both Phases (e.g., HPLC) exp3->anal1 anal2 Calculate P = [Octanol]/[Water] anal1->anal2 anal3 Calculate LogP = log₁₀(P) anal2->anal3

Sources

Solubility Profiling of 3-Chloro-4-methoxy-2-methylbenzoic Acid: A Technical Framework for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 3-Chloro-4-methoxy-2-methylbenzoic Acid in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Process Chemists

Abstract

The precise solubility determination of This compound (C₉H₉ClO₃) is a critical step in the development of robust crystallization and purification processes for pharmaceutical intermediates. This guide provides a comprehensive technical framework for evaluating the solid-liquid equilibrium (SLE) of this polysubstituted benzoic acid derivative. By synthesizing thermodynamic principles with experimental protocols, we establish a methodology to predict solubility behavior, correlate data using the Modified Apelblat and


 models, and optimize solvent selection for yield and purity.

Introduction: The Criticality of Solubility Data

This compound is a functionalized aromatic building block, often utilized in the synthesis of complex pharmaceutical active ingredients (APIs). Its structural complexity—featuring a carboxylic acid moiety alongside chloro, methoxy, and methyl substituents—creates a unique solubility profile that balances lipophilicity with hydrogen-bonding potential.

For process chemists, understanding the solubility of this compound is not merely about data collection; it is about process control .

  • Crystallization Design: The slope of the solubility curve (

    
    ) dictates the supersaturation generation rate during cooling crystallization.
    
  • Purification Efficiency: The differential solubility between the target acid and its regioisomers (e.g., 3-chloro-2-methoxy-4-methylbenzoic acid) determines the feasibility of recrystallization.

  • Solvent Selection: Identifying Class 2 or Class 3 solvents (ICH guidelines) that maximize throughput while minimizing environmental impact.

Theoretical Framework: Thermodynamics of Solid-Liquid Equilibrium

To rigorously analyze solubility, we must move beyond empirical observation to thermodynamic modeling. The dissolution process is governed by the chemical potential equilibrium between the solid solute and the liquid solution.

Thermodynamic Basis

The relationship between the mole fraction solubility (


) of a solid solute in a liquid solvent and the absolute temperature (

) is described by the general thermodynamic equation:


Where:

  • 
    : Enthalpy of fusion of the solute.
    
  • 
    : Melting temperature of the solute.
    
  • 
    : Universal gas constant.
    
  • 
    : Activity coefficient of the solute (deviations from ideality).
    
Correlation Models

For practical engineering, semi-empirical models are preferred to correlate experimental data.

A. Modified Apelblat Equation: This model assumes a linear dependence of the enthalpy of solution on temperature. It is widely used for benzoic acid derivatives due to its high accuracy in interpolation.



  • Interpretation:

    
    , 
    
    
    
    , and
    
    
    are empirical parameters. A positive
    
    
    suggests a temperature-dependent heat capacity of the solution.

B.


 (Buchowski-Ksiazczak) Equation: 
This model relates solubility to the melting properties and is useful for non-ideal solutions.


Experimental Methodology: The Self-Validating Protocol

Since specific public data for this compound is proprietary or sparse, the following protocol serves as the industry standard for generating high-fidelity solubility data.

Materials and Purity[1][2][3][4][5][6]
  • Solute: this compound (Purity > 99.0% by HPLC).

  • Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, Toluene (HPLC Grade).

  • Validation: Purity must be re-verified after dissolution and recovery to ensure no solvate formation or degradation occurs.

Static Gravimetric Method (The Gold Standard)

This method is preferred over dynamic methods for its robustness in establishing true equilibrium.

  • Preparation: Add excess solid solute to 50 mL of solvent in a jacketed equilibrium cell.

  • Equilibration: Stir at constant temperature (

    
     K) for 24–48 hours.
    
  • Sampling: Stop stirring and allow phases to separate for 2 hours.

  • Extraction: Withdraw the supernatant using a pre-heated syringe equipped with a 0.45

    
    m PTFE filter.
    
  • Quantification:

    • Gravimetric: Evaporate solvent and dry residue to constant mass.

    • HPLC: Dilute and analyze against a calibration curve (provides impurity profile simultaneously).

Experimental Workflow Visualization

SolubilityProtocol Start Start: Excess Solute + Solvent Equilibrate Equilibrate (T ± 0.05 K) 24-48 Hours Start->Equilibrate Settle Phase Separation (Sedimentation) Equilibrate->Settle Sample Sampling (Pre-heated Syringe + Filter) Settle->Sample Analyze Quantification (Gravimetric / HPLC) Sample->Analyze Data Calculate Mole Fraction (x₁) Analyze->Data Data->Start Next Temp Point

Caption: Workflow for the Static Gravimetric Determination of Solubility.

Predicted Solubility Profile & Discussion

Based on the structural analogs 3-chloro-4-methoxybenzoic acid and 3-chloro-4-methylbenzoic acid , the following solubility trends are scientifically projected for this compound.

Solvent Polarity Effects

The molecule contains a polar carboxylic acid head and a lipophilic substituted benzene ring.

  • Protic Solvents (Methanol, Ethanol): Expected to show the highest solubility due to strong hydrogen bonding interactions with the carboxylic acid group.

  • Polar Aprotic Solvents (Acetone, Ethyl Acetate): High solubility is expected. These are excellent candidates for cooling crystallization as they often exhibit a steep solubility curve (

    
    ).
    
  • Non-Polar Solvents (Toluene, Hexane): Solubility will be significantly lower. Toluene may serve as an effective anti-solvent or for specific purification steps to remove non-polar impurities.

Temperature Dependence

Dissolution is expected to be an endothermic process (


).
  • Solubility will increase monotonically with temperature.

  • Process Insight: A steep curve in alcohols (e.g., Ethanol) suggests that cooling crystallization is a viable purification strategy. A flat curve would require evaporative crystallization.

Comparative Data (Analogous Compounds)

Note: Values are representative of the class (Polysubstituted Benzoic Acids) to guide experimental design.

SolventPolarity Index (

)
Predicted Solubility TrendInteraction Mechanism
Methanol 5.1Very HighStrong H-Bond Donor/Acceptor
Ethanol 4.3HighH-Bonding + Alkyl Chain Interaction
Acetone 5.1HighDipole-Dipole
Ethyl Acetate 4.4Moderate-HighDipole-Dipole
Toluene 2.4Low-Moderate

-

Stacking
Water 10.2Very LowHydrophobic Effect (unless pH > pKa)

Thermodynamic Modeling Logic

To validate the experimental data, the correlation coefficient (


) and Relative Average Deviation (RAD) must be calculated. The Modified Apelblat Equation  typically yields the best fit for this class of compounds.
Model Selection Logic[7]

ModelSelection Input Experimental Data (x₁, T) CheckLinear Plot ln(x₁) vs 1/T Input->CheckLinear Linear Linear Relationship? CheckLinear->Linear VantHoff Use van't Hoff Eq. (Ideal Solution) Linear->VantHoff Yes Apelblat Use Modified Apelblat Eq. (Temp-Dependent Enthalpy) Linear->Apelblat No (Curved) Validation Calculate RAD & R² VantHoff->Validation Apelblat->Validation Result Select Best Fit Model Validation->Result

Caption: Decision Logic for Selecting Thermodynamic Correlation Models.

Thermodynamic Functions

From the Apelblat parameters, the apparent thermodynamic functions of dissolution are derived:

  • Enthalpy (

    
    ): 
    
    
    
    • Significance: Positive value confirms endothermic nature; higher value implies greater sensitivity to temperature changes.

  • Entropy (

    
    ): 
    
    
    
    • Significance: Positive value indicates the process is entropy-driven (disorder increases upon dissolution).

Process Application: Purification Strategy

Based on the solubility principles of this compound, the following purification strategy is recommended:

  • Solvent Selection: Use Ethanol or Ethyl Acetate for the primary dissolution. These solvents typically offer a good balance of solubility at high temperatures and yield at low temperatures.

  • Anti-Solvent Addition: If the yield from cooling alone is insufficient, add Water (if using Ethanol) or Heptane (if using Ethyl Acetate) as an anti-solvent to drive precipitation.

  • Impurity Rejection: The chloro- and methyl- substituents significantly alter the crystal lattice energy compared to non-substituted benzoic acid. This difference can be exploited to reject regioisomers (e.g., 3-chloro-2-methoxy...) which will have distinct solubility limits.

References

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Long, B., et al. (2012). Measurement and Correlation of Solubility of 3-Chloro-4-methoxybenzoic Acid in Twelve Organic Solvents. Journal of Chemical & Engineering Data, 57(8), 2329–2335. Link

    • Note: This reference provides the closest structural analog d
  • Buchowski, H., & Ksiazczak, A. (1980). Solubility and association in solid-liquid systems. Fluid Phase Equilibria, 4, 255-276. Link

  • Sha, F., et al. (2021). Thermodynamic models for determination of solid-liquid equilibrium of the 4-methoxybenzoic acid in different solvents. Journal of Molecular Liquids, 322, 114945. Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. (Foundational text for solubility thermodynamics).

pKa values and acidity profile of 3-Chloro-4-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the acidity profile, structural determinants, and experimental characterization of 3-Chloro-4-methoxy-2-methylbenzoic acid .

Executive Summary

This compound is a poly-substituted aromatic carboxylic acid often utilized as a scaffold in the synthesis of auxinic herbicides and non-steroidal anti-inflammatory drugs (NSAIDs). Its physicochemical behavior is governed by a complex interplay of steric inhibition of resonance (SIR) and competing electronic effects (inductive vs. mesomeric).[1]

  • Predicted pKa: 3.65 ± 0.15 (Stronger acid than benzoic acid).[1]

  • Dominant Mechanism: The Ortho-Effect (2-Methyl) drives acidity by decoupling the carboxyl group from the aromatic ring, amplifying the inductive acidification from the 3-Chloro substituent while dampening the resonance deactivation from the 4-Methoxy group.

  • Physiological State: At physiological pH (7.4), the compound exists almost exclusively (>99.9%) as the anionic carboxylate, significantly impacting its solubility and membrane permeability (LogD).[1]

Structural Analysis & Theoretical Prediction

To accurately estimate the pKa without direct experimental data, we must deconstruct the molecule using the Hammett Equation principles, modified for ortho-substitution steric effects.

The Baseline
  • Reference: Benzoic Acid[1][2][3][4][5][6][7][8][9][10]

  • pKa: 4.20[1]

Substituent Vector Analysis
PositionSubstituentElectronic EffectStructural ImpactpKa Shift (Est.)
2 (Ortho) -CH₃ (Methyl) Inductive Donation (+I)Steric Inhibition of Resonance (SIR): Forces the -COOH out of plane, preventing ring-to-carbonyl conjugation. Destabilizes the neutral acid form more than the anion.[1]-0.29 (Acidifying)
3 (Meta) -Cl (Chloro) Inductive Withdrawal (-I)Stabilizes the carboxylate anion via through-bond electron withdrawal.-0.38 (Acidifying)
4 (Para) -OCH₃ (Methoxy) Resonance Donation (+R) >> Inductive Withdrawal (-I)Typically destabilizes the anion (raises pKa). However, the SIR caused by the 2-Me group acts as a "gatekeeper," significantly reducing this resonance transmission.[1]+0.12 (Weakly Basifying)*

*Note: In the absence of the 2-Me group, p-OMe raises pKa by ~0.27. The steric twist reduces this effect by estimated ~50%.[1]

The "Buttressing" Effect

The 3-Chloro group is adjacent to the 2-Methyl group.[1] This proximity creates a "buttressing effect," where the chloro substituent sterically pushes the methyl group further against the carboxyl moiety.[1] This intensifies the steric twist (SIR), ensuring the carboxyl group is nearly orthogonal to the benzene ring, maximizing acidity.[1]

Calculated pKa Derivation



Visualization of Electronic Vectors

The following diagram illustrates the competing forces determining the acidity of the compound.

AcidityVectors Center Benzoic Acid Core (pKa 4.20) Ortho 2-Methyl (Ortho) STERIC TWIST Center->Ortho Forces Non-Planarity Meta 3-Chloro (Meta) INDUCTIVE PULL Center->Meta Stabilizes Anion (-I) Para 4-Methoxy (Para) RESONANCE PUSH Center->Para Destabilizes Anion (+R) Ortho->Para Blocks Resonance Transmission Result Net Result: pKa ~ 3.65 (Increased Acidity) Ortho->Result Dominant Effect (Acidifying) Meta->Result Strong Effect (Acidifying) Para->Result Weakened by Twist (Slightly Basifying)

Caption: Vector analysis of substituent effects. The 2-Methyl group sterically inhibits the resonance donation of the 4-Methoxy group, allowing the acidifying effects of the 2-Me and 3-Cl groups to dominate.

Experimental Determination Protocols

Given the lipophilic nature of the chloro-, methyl-, and methoxy- substituents, this compound will exhibit poor aqueous solubility in its unionized form. Standard aqueous titration may yield noisy data. The following protocols are validated for lipophilic acids.

Method A: Potentiometric Titration (Yasuda-Shedlovsky Extrapolation)

Best for: High-precision determination when solubility is < 1 mM.

Principle: The pKa is measured in varying ratios of water/methanol (or water/dioxane), and the value is extrapolated to 0% organic solvent.[1]

Workflow:

  • Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% Methanol (w/w) in water.[1]

  • Sample Dissolution: Dissolve ~5 mg of this compound in the solvent mixture.

  • Titrant: Use 0.1 M KOH (standardized, carbonate-free).

  • Titration: Perform titration under inert gas (

    
     or 
    
    
    
    ) to prevent
    
    
    absorption.[1]
  • Data Analysis:

    • Calculate apparent pKa (

      
      ) for each solvent ratio.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).[1]
    • The Y-intercept represents the aqueous pKa.

Method B: LC-UV pH Profiling

Best for: High-throughput screening or limited sample quantity.

Workflow:

  • Buffer Preparation: Prepare a series of buffers ranging from pH 1.5 to 6.5 in 0.5 unit increments.[1]

  • Injection: Inject the sample into an HPLC system using a generic gradient (e.g., Water/Acetonitrile).[1]

  • Detection: Monitor UV absorbance at

    
     (likely ~230-250 nm).
    
  • Shift Analysis: The retention time (

    
    ) will shift significantly as the ionization state changes (Ionized = faster elution; Neutral = slower elution).[1]
    
  • Calculation: Fit the inflection point of the Sigmoidal

    
     vs. pH curve to determine pKa.
    

Physiological & Development Implications

Solubility Profile
  • pH < 3.5: The compound exists primarily in the neutral (protonated) form.[1] Solubility will be limited (estimated < 50 µg/mL) due to the lipophilic Cl and OMe groups.

  • pH > 5.5: The compound is fully ionized (carboxylate anion).[1] Solubility increases by orders of magnitude (estimated > 10 mg/mL), facilitating formulation as a salt (e.g., sodium or potassium salt).[1]

LogD and Membrane Permeability

The distribution coefficient (LogD) varies with pH:

  • LogP (Intrinsic): Estimated ~2.8 (Moderately Lipophilic).[1]

  • LogD (pH 7.4): Due to ionization, LogD drops to approximately -0.5 to 0.0.[1]

  • Implication: The drug will have high oral absorption potential in the acidic environment of the stomach (where it is neutral) but will be trapped in the blood plasma (pH 7.[1]4) due to ionization, reducing volume of distribution (

    
    ) into fatty tissues.[1]
    
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Data Acquisition cluster_2 Phase 3: Analysis Step1 Weigh Sample (~5mg) Step2 Select Solvent (MeOH/Water Ratio) Step1->Step2 Step3 Potentiometric Titration (T3) Step2->Step3 Step4 Record pH vs. Volume Data Step3->Step4 Step5 Yasuda-Shedlovsky Extrapolation Step4->Step5 Step6 Final pKa Determination Step5->Step6

Caption: Validated workflow for pKa determination of sparingly soluble benzoic acid derivatives.

References

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Chapter on pKa and Solubility).

  • PubChem. (2025).[1][5][11] Compound Summary: 3-Chloro-2-methoxybenzoic acid (Analog). National Library of Medicine.[1] Available at: [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991).[1] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1]

  • Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Protocols for Yasuda-Shedlovsky extrapolation).

Sources

Thermodynamic Properties and Stability Profile of Compound X (NCE)

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Characterization Guide for Pharmaceutical Development

Part 1: Executive Summary & Physicochemical Profile

Compound X (Hypothetical New Chemical Entity) is a small-molecule Active Pharmaceutical Ingredient (API) currently in the lead optimization/pre-clinical phase. This guide details the thermodynamic and kinetic characterization required to establish its developability, specifically focusing on solid-state energy profiles, solution thermodynamics, and long-term stability predictions.

Core Physicochemical Classification:

  • BCS Class: Class II (Low Solubility, High Permeability)

  • pKa: 4.5 (Weak Acid)

  • LogP: 3.2 (Lipophilic)

Part 2: Solid-State Thermodynamics & Polymorphism[1]

The thermodynamic stability of the solid state is the primary determinant of shelf-life and bioavailability. Polymorphs (different crystalline arrangements) possess distinct lattice energies. The transition between these forms is governed by the Gibbs Free Energy (


) .
2.1 Thermodynamic Stability Assessment (Burger-Ramberger Rules)

To determine if the relationship between polymorphs is Monotropic (one form is stable at all temperatures) or Enantiotropic (stability order changes at a transition temperature), we utilize the Heat of Fusion rule.[1]

Experimental Data (Differential Scanning Calorimetry - DSC):

PropertyPolymorph A (Stable)Polymorph B (Metastable)Interpretation
Melting Point (

)
185.4 °C181.2 °CForm A has higher

.
Enthalpy of Fusion (

)
42.5 kJ/mol38.1 kJ/molForm A has higher

.
Density 1.45 g/cm³1.39 g/cm³Denser form is usually more stable.

Thermodynamic Conclusion: According to the Heat of Fusion Rule (Burger & Ramberger): If the higher melting form (Form A) has the higher heat of fusion, the two forms are monotropic .[2] Form A is the thermodynamically stable form at all temperatures below the melting point. Form B is metastable and will eventually convert to Form A.

2.2 Polymorph Screening Workflow

The following logic flow illustrates the screening process to ensure the thermodynamically stable form is selected for development.

PolymorphScreening Start Crude API Synthesis Recryst Solvent Recrystallization (Polar, Non-polar, Aprotic) Start->Recryst Slurry Slurry Conversion (Thermodynamic Equilibration) Start->Slurry Analysis Solid State Analysis (XRPD, DSC, TGA) Recryst->Analysis Slurry->Analysis 48h @ 25°C/50°C Decision Is Form Stable? Analysis->Decision Develop Proceed to Formulation (Form A) Decision->Develop Yes (Monotropic Stable) ReScreen Optimize Crystallization Decision->ReScreen No (Metastable) ReScreen->Slurry

Figure 1: Polymorph screening logic to isolate the thermodynamically stable crystal form.

Part 3: Solution Thermodynamics (Solubility)[3]

For BCS Class II compounds, thermodynamic solubility (equilibrium solubility) is distinct from kinetic solubility (precipitation rate). We measure the saturation concentration where the chemical potential of the solid equals that of the solute in solution (


).
3.1 Thermodynamic Solubility Protocol (Shake-Flask Method)

Objective: Determine equilibrium solubility at physiological pH range (1.2 – 6.8).

Protocol Steps:

  • Preparation: Weigh excess Compound X (approx. 10 mg) into 4 mL glass vials.

  • Solvent Addition: Add 2 mL of standard buffers (pH 1.2 HCl, pH 4.5 Acetate, pH 6.8 Phosphate).

  • Equilibration: Place vials in a shaking incubator at 37°C ± 0.5°C.

    • Agitation: 200 RPM orbital shake.

    • Duration: 24 hours (Initial) and 48 hours (Confirmation).

  • Phase Separation: Filter supernatant using a pre-heated 0.22 µm PVDF syringe filter (to prevent precipitation upon cooling).

  • Quantification: Analyze filtrate via HPLC-UV against a standard curve.

  • pH Verification: Measure the pH of the filtrate to ensure buffering capacity was maintained.

Data Summary:

Medium (pH)Solubility (mg/mL)Thermodynamic Status
pH 1.2 (SGF) 0.002Very Low (Unionized)
pH 4.5 0.045Moderately Soluble (pKa proximity)
pH 6.8 (SIF) 0.850Soluble (Ionized)
Water 0.015Low
Part 4: Stability & Degradation Kinetics

Stability testing predicts the shelf-life (


) by accelerating degradation rates using temperature and humidity.[3]
4.1 Forced Degradation (Stress Testing)

Before formal ICH stability, we identify degradation pathways.

Stress ConditionDuration% DegradationPrimary Degradant
Acid (0.1N HCl) 24h, 60°C12.5%Hydrolysis Product A
Base (0.1N NaOH) 24h, 60°C2.1%Minor Ring Opening
Oxidation (3% H2O2) 4h, RT5.4%N-Oxide
Thermal (80°C) 7 Days< 0.5%Stable
4.2 Shelf-Life Prediction (Arrhenius Kinetics)

Using the Arrhenius Equation :



Where:

  • 
     = Rate constant (% degradation/month)[4]
    
  • 
     = Activation Energy[4][5][6]
    
  • 
     = Gas constant (8.314 J/mol·K)
    
  • 
     = Temperature (Kelvin)[1][5]
    

Calculation Workflow:

  • Determine rate constants (

    
    ) at 40°C, 50°C, and 60°C.
    
  • Plot

    
     vs 
    
    
    
    .
  • Extrapolate to 25°C to find

    
    .
    
  • Calculate Shelf-Life (

    
    ) = 
    
    
    
    (assuming zero-order) or
    
    
    (first-order).
4.3 ICH Q1A(R2) Stability Protocol

The following diagram outlines the mandatory stability testing required for registration.

StabilityProtocol Batch 3 Primary Batches (API or Product) LongTerm Long Term 25°C / 60% RH (12 Months min) Batch->LongTerm Accel Accelerated 40°C / 75% RH (6 Months) Batch->Accel Test Testing Intervals 0, 3, 6, 9, 12, 18, 24 mo LongTerm->Test Inter Intermediate 30°C / 65% RH (If Accel fails) Accel->Inter Significant Change? Accel->Test Inter->Test ShelfLife Shelf Life Determination Test->ShelfLife

Figure 2: ICH Q1A(R2) Stability Testing Protocol for New Drug Substances.

Part 5: References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[7][8][9] (2003).[7][8][10] Retrieved from [Link]

  • International Council for Harmonisation (ICH). Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products Q6A.[11][12][13][14] (1999).[10] Retrieved from [Link]

  • Burger, A., & Ramberger, R. (1979).[15] On the polymorphism of pharmaceuticals and other molecular crystals. I. Mikrochimica Acta, 72(3-4), 259-271. [Link]

  • Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today, 11(21-22), 1012-1018.

  • Waterman, K. C., & Adami, R. C. (2005). Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.

Sources

Potential biological activities of 3-Chloro-4-methoxy-2-methylbenzoic acid

[1]

Part 1: Chemical Profile & Structural Logic

Identity & Physicochemical Properties

This compound is a trisubstituted benzoic acid derivative characterized by a dense steric environment around the aromatic ring. Its specific substitution pattern—combining a halogen (Cl), an ether (OMe), and an alkyl group (Me)—creates a unique electronic and steric signature relevant to ligand-receptor binding.

  • CAS Number: 2385636-04-2[1]

  • Molecular Formula: C₉H₉ClO₃[2]

  • Molecular Weight: 200.62 g/mol [2]

  • SMILES: COc1c(Cl)c(C)c(C(=O)O)cc1[3]

  • Lipophilicity (Predicted LogP): ~2.8 – 3.1 (Moderate lipophilicity, suitable for membrane permeability).

  • pKa (Predicted): ~3.8 – 4.2 (Acidic carboxyl group, ionized at physiological pH).

Pharmacophore Analysis (SAR)

The biological activity of this molecule is dictated by three critical structural motifs:

  • The Benzoic Acid Warhead: The carboxylic acid moiety is the primary hydrogen bond donor/acceptor, critical for interaction with positively charged residues (e.g., Arginine, Lysine) in protein binding pockets (e.g., TIR1 auxin receptor or COX enzymes).

  • The 3-Chloro / 2-Methyl Steric Lock:

    • The 2-methyl group (ortho to COOH) forces the carboxyl group out of coplanarity with the benzene ring (ortho-effect), altering the molecule's 3D shape compared to unsubstituted benzoic acid.

    • The 3-chloro substituent provides lipophilic bulk and electron-withdrawing character, increasing the acidity of the carboxyl group and enhancing metabolic stability against ring oxidation.

  • The 4-Methoxy Anchor: An electron-donating group that can participate in hydrogen bonding as an acceptor. In many kinase inhibitors, this mimics the ATP adenine region's interaction.

Part 2: Potential Biological Activities

Based on Structural Activity Relationship (SAR) analysis of congeners (e.g., Dicamba, Vanillic acid, Bosutinib intermediates), the following biological activities are hypothesized with high confidence.

Agrochemical Potential: Auxinic Herbicide Activity

The structure of this compound is highly homologous to Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Chloramben .

  • Mechanism: Molecular mimicry of Indole-3-acetic acid (IAA).

  • Pathway: The compound likely binds to the TIR1/AFB (Transport Inhibitor Response 1) receptor complex. Upon binding, it stabilizes the interaction between TIR1 and Aux/IAA transcriptional repressors, leading to the ubiquitination and degradation of Aux/IAA proteins. This releases ARF (Auxin Response Factors), causing uncontrolled growth and plant death.

  • Specificity: The 2-methyl group provides the necessary steric bulk to fit the hydrophobic niche of the TIR1 pocket, similar to the 2-methoxy group in Dicamba.

Pharmaceutical Potential: Kinase & Integrase Inhibition

This compound serves as a high-value scaffold for "Fragment-Based Drug Design" (FBDD).

  • Kinase Inhibition (Src/Abl family): The 3,4-disubstitution pattern is a recurring motif in Type I and Type II kinase inhibitors (e.g., Bosutinib analogs). The 3-Cl/4-OMe motif can occupy the hydrophobic back-cleft of the ATP binding site.

  • HIV-1 Integrase Inhibition: Substituted benzoic acids are known to inhibit the disintegration reaction of HIV-1 integrase. The 3-chloro substituent enhances binding affinity to the magnesium-dependent active site.

Part 3: Visualization of Mechanisms & Workflows

Auxin Signaling Pathway (Agrochemical Mode of Action)

The following diagram illustrates the hypothesized interaction of the compound within the plant ubiquitin-proteasome pathway.

AuxinPathwayLigand3-Chloro-4-methoxy-2-methylbenzoic acidComplexTIR1-Ligand-Aux/IAAComplexLigand->ComplexBindsTIR1TIR1/AFB(F-Box Protein)TIR1->ComplexRecruitsUbiquitinUbiquitination(E3 Ligase SCF)Complex->UbiquitinTriggerDegradation26S ProteasomeDegradationUbiquitin->DegradationTags Aux/IAAGeneExprARF Release &Gene ActivationDegradation->GeneExprDerepressionEffectUncontrolled Growth(Herbicidal Effect)GeneExpr->EffectPhysiological Response

Caption: Hypothesized mechanism of action acting as a molecular glue between TIR1 and Aux/IAA repressors.

Retrosynthetic Analysis Workflow

A self-validating synthesis route is required to access this compound for testing.

SynthesisTargetTARGET:3-Chloro-4-methoxy-2-methylbenzoic acidPre14-Methoxy-2-methylbenzoic acid(CAS 6245-57-4)Step1Electrophilic Chlorination(NCS/DMF or Cl2)Pre1->Step1Route A (Direct)Pre23-Chloro-2-methylphenolStep2O-Methylation(MeI/K2CO3)Pre2->Step2Route B (Directed)Step1->TargetSeparation of Isomers(C3 vs C5)Step3Carboxylation(1. BuLi, 2. CO2)Step2->Step3LithiationStep3->TargetHydrolysis

Caption: Two potential synthetic pathways. Route B offers higher regioselectivity for the crowded 3-position.

Part 4: Experimental Validation Protocols

To confirm the biological activity, the following standardized protocols should be executed.

Protocol A: Arabidopsis Root Growth Inhibition (Auxin Assay)

Objective: Quantify auxinic activity compared to 2,4-D (Positive Control).

  • Preparation: Dissolve this compound in DMSO to create a 100 mM stock.

  • Media: Prepare 0.5x MS (Murashige & Skoog) agar plates containing sucrose (1%).

  • Treatment: Supplement plates with the compound at concentrations: 0 (DMSO control), 10 nM, 100 nM, 1 µM, and 10 µM.

  • Seeding: Surface sterilize Arabidopsis thaliana (Col-0) seeds and stratify at 4°C for 2 days. Plate seeds in a single row.

  • Incubation: Grow vertically at 22°C (16h light/8h dark) for 7 days.

  • Data Collection: Scan plates and measure primary root length using ImageJ.

  • Validation Metric: A dose-dependent reduction in root length with increased root hair density confirms auxinic activity.

Protocol B: Antimicrobial Susceptibility (MIC)

Objective: Assess potential as a preservative or antibiotic synergist.

  • Strains: S. aureus (ATCC 29213) and E. coli (ATCC 25922).

  • Method: CLSI Broth Microdilution.

  • Workflow:

    • Prepare cation-adjusted Mueller-Hinton broth.

    • Serial dilute compound (range: 512 µg/mL to 0.5 µg/mL) in 96-well plates.

    • Inoculate with 5 x 10⁵ CFU/mL bacterial suspension.

    • Incubate at 35°C for 16-20 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration preventing visible turbidity.

Part 5: Safety & Toxicology Profile

  • GHS Classification (Predicted):

    • H315: Causes skin irritation (Acidic nature).

    • H319: Causes serious eye irritation.

    • H411: Toxic to aquatic life with long-lasting effects (Halogenated aromatic).

  • Handling: Use nitrile gloves and safety goggles. Avoid release to the environment due to potential persistence (C-Cl bond stability).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CAS 2385636-04-2. Retrieved from

  • Kelley, L. A., et al. (2015). The Phyre2 web portal for protein modeling, prediction and analysis. Nature Protocols. (Reference for homology modeling of TIR1 interactions).
  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science. Link

  • ChemSRC. this compound MSDS and Properties. Retrieved from

  • Sigma-Aldrich. Benzoic Acid Derivatives Synthesis and Application Guide. (General reference for synthesis protocols). Link

Methodological & Application

Application Note: A Step-by-Step Protocol for the Synthesis of 3-Chloro-4-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction

3-Chloro-4-methoxy-2-methylbenzoic acid is a substituted benzoic acid derivative. Such compounds are pivotal in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2] The specific arrangement of the chloro, methoxy, and methyl groups on the benzoic acid scaffold provides a unique electronic and steric profile, making it a valuable building block for targeted drug design. This document provides a detailed, step-by-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The proposed method is based on the well-established Grignard reaction, a powerful tool for carbon-carbon bond formation.[3]

Reaction Scheme

The synthesis of this compound can be achieved via a Grignard reaction, starting from a suitable halogenated precursor, 1-bromo-3-chloro-4-methoxy-2-methylbenzene, followed by carboxylation with carbon dioxide.

Reaction_Scheme reactant 1-bromo-3-chloro-4-methoxy-2-methylbenzene intermediate Grignard Reagent reactant->intermediate dummy1 product This compound intermediate->product dummy2 reagent1 Mg, THF reagent2 1. CO2 (dry ice) 2. H3O+

Caption: Overall reaction scheme for the synthesis of this compound.

Materials and Reagents

ReagentFormulaMolecular Weight ( g/mol )CAS NumberSupplier
1-bromo-3-chloro-4-methoxy-2-methylbenzeneC8H8BrClO235.51N/ACustom Synthesis
Magnesium turningsMg24.317439-95-4Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)C4H8O72.11109-99-9Sigma-Aldrich
IodineI2253.817553-56-2Sigma-Aldrich
Carbon Dioxide (solid, dry ice)CO244.01124-38-9Local Supplier
Hydrochloric Acid (6 M)HCl36.467647-01-0Sigma-Aldrich
Diethyl Ether(C2H5)2O74.1260-29-7Sigma-Aldrich
Anhydrous Sodium SulfateNa2SO4142.047757-82-6Sigma-Aldrich

Experimental Protocol

This protocol is divided into three main stages: Formation of the Grignard Reagent, Carboxylation, and Work-up and Purification.

Part 1: Formation of the Grignard Reagent

The formation of a Grignard reagent is highly sensitive to moisture. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.[4]

Grignard_Formation Workflow: Grignard Reagent Formation start Start: Assemble Dry Glassware add_mg Add Magnesium Turnings and Iodine Crystal start->add_mg prepare_reactant Prepare Solution of Starting Material in Anhydrous THF start->prepare_reactant heat_gun Heat Under Vacuum add_mg->heat_gun cool_n2 Cool Under Nitrogen Atmosphere heat_gun->cool_n2 add_thf Add Anhydrous THF cool_n2->add_thf add_reactant Slowly Add Reactant Solution to Mg Suspension add_thf->add_reactant prepare_reactant->add_reactant initiate_reaction Initiate Reaction (Gentle Heating/Iodine) add_reactant->initiate_reaction reflux Reflux Until Mg is Consumed initiate_reaction->reflux cool_rt Cool to Room Temperature reflux->cool_rt end Grignard Reagent Ready for Use cool_rt->end

Caption: Step-by-step workflow for the formation of the Grignard reagent.

  • Glassware Preparation: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled. All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator before assembly.

  • Initiation: To the flask, add magnesium turnings (1.2 eq) and a small crystal of iodine. The iodine serves as an indicator and helps to activate the magnesium surface.

  • Solvent Addition: Add a portion of anhydrous tetrahydrofuran (THF) to the flask, enough to cover the magnesium turnings.

  • Reactant Addition: Dissolve 1-bromo-3-chloro-4-methoxy-2-methylbenzene (1.0 eq) in anhydrous THF in the dropping funnel. Add a small amount of this solution to the magnesium suspension.

  • Reaction Initiation: The reaction is initiated, which is indicated by the disappearance of the iodine color and the gentle bubbling from the magnesium surface. Gentle heating may be required to start the reaction.

  • Grignard Formation: Once the reaction has started, add the remaining solution of the starting material dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.

  • Completion: The completion of the reaction is indicated by the disappearance of most of the magnesium. The resulting solution of the Grignard reagent will be dark and cloudy. Allow the mixture to cool to room temperature.

Part 2: Carboxylation of the Grignard Reagent
  • Preparation of CO2: In a separate large beaker, place an excess of crushed dry ice.

  • Addition of Grignard Reagent: Slowly pour the prepared Grignard reagent solution onto the crushed dry ice with vigorous stirring. The Grignard reagent is a strong nucleophile and will react with the electrophilic carbon of CO2.

  • Reaction: Continue stirring until all the dry ice has sublimated. A viscous mass will be formed.

Part 3: Work-up and Purification

The work-up procedure is crucial for isolating and purifying the desired carboxylic acid.[5]

  • Acidification: To the reaction mixture, slowly add 6 M hydrochloric acid with stirring until the solution becomes acidic (pH ~1-2, check with pH paper). This step protonates the carboxylate salt to form the carboxylic acid and dissolves any unreacted magnesium.[4]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). The organic layers contain the desired product.

  • Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator.

  • Recrystallization: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield pure this compound.

Mechanism of Grignard Reaction for Carboxylation

The synthesis proceeds through a nucleophilic addition of the Grignard reagent to carbon dioxide.

Grignard_Mechanism Mechanism: Grignard Carboxylation cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Protonation grignard R-MgBr co2 O=C=O grignard->co2 Nucleophilic attack on carbon intermediate R-C(=O)O-MgBr+ co2->intermediate Formation of carboxylate salt carboxylate R-C(=O)O-MgBr+ h3o H3O+ product R-COOH carboxylate->product Protonation of carboxylate mg_salt Mg(OH)Br

Caption: Simplified mechanism of the Grignard carboxylation reaction.

The aryl group of the Grignard reagent acts as a carbanion and is a strong nucleophile. It attacks the electrophilic carbon atom of carbon dioxide. The resulting intermediate is a magnesium carboxylate salt. Subsequent acidification in the work-up step protonates the carboxylate to yield the final carboxylic acid product.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely reactive towards protic solvents like water and alcohols. Ensure all equipment and reagents are scrupulously dry.[4]

  • Ether Handling: Diethyl ether and THF are highly flammable and volatile. All operations should be conducted in a well-ventilated fume hood, away from any sources of ignition.[5]

  • Acid Handling: Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Exothermic Reaction: The formation of the Grignard reagent and its subsequent quenching can be exothermic. Maintain controlled addition rates and have an ice bath ready for cooling if necessary.

Troubleshooting

IssuePossible CauseSuggested Solution
Grignard reaction does not initiateWet glassware or solvent; Inactive magnesium surfaceEnsure all equipment is dry. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the Mg.
Low yield of productIncomplete Grignard formation; Inefficient carboxylationEnsure complete consumption of Mg. Use a large excess of freshly crushed dry ice.
Formation of biphenyl byproductCoupling of the Grignard reagent with unreacted starting materialMaintain a slow addition rate of the starting material to keep its concentration low in the reaction mixture.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound via a Grignard reaction. By carefully following the outlined steps and adhering to the safety precautions, researchers can reliably synthesize this valuable chemical intermediate for applications in drug discovery and materials science. The principles and techniques described are broadly applicable to the synthesis of other substituted benzoic acids.

References

  • University of Toronto. Organic Synthesis: Benzoic Acid via a Grignard Reaction.
  • University of California, Davis. GRIGNARD REACTION – Synthesis of Benzoic Acid.
  • ChemicalBook. 3-Chloro-2-methylbenzoic acid synthesis.
  • Google Patents. EP0941982A2 - Process for synthesizing benzoic acids.
  • Chemistry 211 Experiment 2, University of Missouri-St. Louis. Grignard Synthesis: Synthesis of Benzoic Acid and of Triphenylmethanol.
  • Scribd. Grignard Reaction: Synthesis of Benzoic Acid.
  • Google Patents. CN107778167A - The preparation method of the methoxy benzoic acid of 2 methyl 3.
  • Google Patents.
  • BenchChem. Technical Support Center: Synthesis of Chloro-Substituted Benzoic Acids.
  • ChemicalBook. 3-Methoxy-4-methylbenzoic acid synthesis.
  • Chemrio. 3-chloro-2-methoxy-4-methylbenzoic acid.
  • Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0)
  • Sigma-Aldrich. 3-Chloro-4-methoxybenzoic acid 97 37908-96-6.
  • Google Patents. CN105384620A - 3-chloro methyl benzoic acid synthetic method.
  • MDPI.
  • SynHet.
  • Pharmaffiliates. CAS No : 37908-96-6 | Product Name : 3-Chloro-4-methoxybenzoic Acid.
  • ResearchGate. A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid.
  • PubChem. 3-Chloro-4-methylbenzoic Acid | C8H7ClO2 | CID 78840.
  • PubChem. 3-Chloro-4-methoxybenzaldehyde | C8H7ClO2 | CID 78619.
  • Google Patents.
  • Sigma-Aldrich. 3-Chloro-2-methoxy-4-methylbenzaldehyde | 1782217-48-4.
  • Periodica Polytechnica Chemical Engineering. INVESTIGATION OF THE PREPARATION OF 2,4,2',4',2". PENTAMETHOXY.TRIPHENYLCARBINOL.
  • ChemicalBook. 2-CHLORO-3-HYDROXY-4-METHOXYBENZALDEHYDE | 37687-57-3.
  • ResearchGate.
  • Santa Cruz Biotechnology. 2-Chloro-3-hydroxy-4-methoxybenzaldehyde | CAS 37687-57-3.

Sources

Technical Application Note: Regioselective Preparation of 3-Chloro-4-methoxy-2-methylbenzoic Acid

[1]

Abstract & Strategic Overview

Target Molecule: 3-Chloro-4-methoxy-2-methylbenzoic acid Application: Key intermediate in the synthesis of kinase inhibitors (e.g., Aurora A kinase inhibitors) and other small-molecule therapeutics.[1] Synthetic Challenge: The primary challenge in synthesizing this scaffold is the crowded 1,2,3,4-substitution pattern on the benzene ring.[1] Direct chlorination of 4-methoxy-2-methylbenzoic acid typically yields the 5-chloro isomer due to steric hindrance at the 3-position and electronic directing effects.[1]

Recommended Strategy: To ensure high regiochemical fidelity, this protocol utilizes a "Bottom-Up" approach starting from commercially available 2-chloro-3-methylphenol .[1] This strategy locks the critical chloro-methyl relationship early in the synthesis. The sequence involves:

  • O-Methylation: Protection of the phenol as a methyl ether.

  • Rieche Formylation: Regioselective introduction of the aldehyde moiety para to the methoxy group using Titanium(IV) chloride and

    
    -dichloromethyl methyl ether.[1]
    
  • Pinnick Oxidation: Mild oxidation of the aldehyde to the carboxylic acid without affecting the aryl chloride.

Reagents & Materials Checklist

Starting Materials
ReagentCAS No.[2]Purity RequirementRole
2-Chloro-3-methylphenol 608-26-4>98%Core Scaffold
Dimethyl Sulfate (DMS) 77-78-1>99%Methylating Agent

-Dichloromethyl methyl ether (DCME)
4885-02-3>97%Formylating Source
Solvents & Catalysts
ReagentRoleSpecific Grade
Titanium(IV) Chloride (

)
Lewis Acid Catalyst1.0M in DCM or Neat (99.9%)
Dichloromethane (DCM) SolventAnhydrous (<50 ppm

)
Sodium Chlorite (

)
OxidantTech grade (80%)
2-Methyl-2-butene ScavengerReagent grade (Stabilized)
Sodium Dihydrogen Phosphate BufferMonohydrate, ACS Reagent

Experimental Protocols

Step 1: O-Methylation

Objective: Convert 2-chloro-3-methylphenol to 2-chloro-3-methylanisole.[1]

  • Setup: Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and dropping funnel. Inert atmosphere (

    
    ) is recommended but not strictly required.
    
  • Dissolution: Charge 2-chloro-3-methylphenol (1.0 eq) and Acetone (5 vol). Add Potassium Carbonate (

    
    , 2.0 eq).[1]
    
  • Addition: Add Dimethyl Sulfate (1.2 eq) dropwise over 30 minutes. Caution: DMS is highly toxic.[1]

  • Reaction: Heat to reflux (

    
    C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
    
  • Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate. Dissolve residue in EtOAc, wash with 10% NaOH (to remove unreacted phenol), water, and brine.[1]

  • Yield: Expect >90% yield of a colorless oil.

Step 2: Rieche Formylation (Critical Step)

Objective: Regioselective formylation to generate 3-chloro-4-methoxy-2-methylbenzaldehyde.[1] Rationale: The Rieche formylation (

  • Setup: Flame-dried 3-neck RBF under Argon.

  • Solvation: Dissolve 2-chloro-3-methylanisole (1.0 eq) in Anhydrous DCM (10 vol). Cool to

    
    C.
    
  • Catalyst Addition: Add

    
     (2.0 eq) dropwise, maintaining temperature 
    
    
    C. The solution will turn dark red/brown.[1]
  • Reagent Addition: Add

    
    -Dichloromethyl methyl ether (1.2 eq) dropwise over 45 minutes.
    
  • Reaction: Stir at

    
    C for 1 hour, then allow to warm to RT and stir for 2 hours.
    
  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring. Separate layers.

  • Purification: The crude may contain minor ortho-formylated isomers. Recrystallize from Hexane/EtOAc or perform flash chromatography (SiO2, 5-10% EtOAc in Hexane).[1]

    • Target Isomer: 3-chloro-4-methoxy-2-methylbenzaldehyde (Major).[1]

    • Verification:

      
      H NMR should show two aromatic doublets (ortho coupling) if the para-position was open, but here we expect two aromatic doublets (ortho coupling)  corresponding to the C5 and C6 protons.[1]
      
      • Correction: In the product (3-Cl, 4-OMe, 2-Me), the protons are at C5 and C6.[1] They are adjacent.

        
         Hz.
        
Step 3: Pinnick Oxidation

Objective: Oxidation of the aldehyde to the carboxylic acid without chlorination byproducts.

  • Setup: Single-neck RBF.

  • Solvation: Dissolve the aldehyde (1.0 eq) in

    
    -Butanol (10 vol) and Water (2.5 vol). Add 2-methyl-2-butene (5.0 eq) as a chlorine scavenger.[1]
    
  • Oxidant Prep: Dissolve

    
     (1.5 eq) and 
    
    
    (1.1 eq) in Water (2.5 vol).
  • Addition: Add the oxidant solution dropwise to the aldehyde mixture at RT over 30 minutes.

  • Reaction: Stir at RT for 2-4 hours. The yellow color should fade.

  • Workup: Acidify to pH 2 with 1N HCl. Extract with EtOAc (

    
    ).[3] Wash combined organics with aqueous Sodium Bisulfite (to quench oxidants) and Brine.
    
  • Isolation: Dry over

    
    , concentrate. Recrystallize from Ethanol/Water or Toluene.
    

Reaction Pathway Visualization

SynthesisPathSM2-Chloro-3-methylphenol(Starting Material)Int12-Chloro-3-methylanisole(Protected Intermediate)SM->Int1R1Step 1: O-MethylationDMS, K2CO3, Acetone, RefluxInt23-Chloro-4-methoxy-2-methylbenzaldehyde(Target Aldehyde)Int1->Int2ProductThis compound(Final Product)Int2->ProductR2Step 2: Rieche FormylationTiCl4, DCME, DCM, -10°C to RT(Regioselective Para-Attack)R3Step 3: Pinnick OxidationNaClO2, NaH2PO4, 2-Methyl-2-butenet-BuOH/H2O

Figure 1: Synthetic workflow for the regioselective preparation of this compound.

Quality Control & Analytic Specifications

To validate the synthesis, the following analytical signatures must be confirmed.

Regiochemistry Validation (1H NMR)

The critical distinction is between the target (3-chloro) and the potential byproduct (5-chloro or 6-chloro isomers).[1]

  • Target (this compound):

    • Aromatic Region: Two doublets (

      
       Hz) corresponding to protons at C5 and C6.[1]
      
    • Shift Logic: The C5 proton is ortho to the Methoxy (shielded, lower ppm).[1] The C6 proton is ortho to the Carboxyl (deshielded, higher ppm).[1]

  • Impurity (5-Chloro-4-methoxy-2-methylbenzoic acid):

    • Aromatic Region: Two singlets (para to each other).[1] The protons would be at C3 and C6. The absence of ortho-coupling (

      
       Hz) is the key differentiator.
      
HPLC Method[2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm and 280 nm.[1]

References

  • Rieche Formylation Mechanism & Application

    • Gross, H., Rieche, A., Höft, E., & Beyer, E. (1963).[1] Über die Synthese von Aldehyden mit Dichlormethyl-alkyläthern. Chemische Berichte.

    • Source: [1]

  • Pinnick Oxidation Protocol

    • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981).[1][4] Oxidation of

      
      -unsaturated aldehydes. Tetrahedron.
      
    • Source: [1]

  • Synthesis of Related 3-Chloro-4-methoxy Benzoic Acid Derivatives (Bosutinib Intermediates)

    • Gao, J., et al. (2010).[1] Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules.

    • Source: [1]

  • Regioselectivity in Electrophilic Aromatic Substitution of Anisoles

    • Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1] (Section on Aromatic Substitution).

    • Source: [1]

Application Note: Catalytic Functionalization of 3-Chloro-4-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule 3-Chloro-4-methoxy-2-methylbenzoic acid (CAS: 2385636-04-2) represents a highly functionalized "privileged scaffold" in medicinal chemistry, sharing structural homology with auxin-class herbicides and bioactive biaryl ether pharmacophores. Its dense substitution pattern—featuring a meta-chloride, para-methoxy, and ortho-methyl group relative to the carboxylic acid—presents a unique challenge for catalytic diversification.

This application note details three orthogonal catalytic protocols designed to overcome the specific steric and electronic hurdles of this scaffold. We focus on:

  • C–Cl Activation: Overcoming extreme steric hindrance at the C3 position.

  • Directed C–H Functionalization: Regioselective activation of the C6 position.

  • Benzylic C–H Oxidation: Late-stage modification of the C2-methyl group.

Structural Analysis & Reactivity Profile

Before initiating experimentation, it is critical to understand the electronic and steric landscape of the substrate.

  • C1-COOH: A strong directing group for Pd(II)-catalyzed C–H activation (directing to C6).

  • C2-CH₃: Provides significant steric bulk, shielding the C1-COOH and C3-Cl. It is also a site for benzylic oxidation.

  • C3-Cl: The primary handle for cross-coupling. It is sterically congested , flanked by the C2-methyl and C4-methoxy groups. Standard catalytic systems (e.g., Pd(PPh₃)₄) will fail here.

  • C4-OCH₃: Electron-donating group (EDG). Increases electron density at C3 and C5, making oxidative addition at C3-Cl more difficult compared to electron-deficient aryl chlorides.

  • C5/C6-H: The only open aromatic sites. C6 is electronically activated by the carboxylate directing group. C5 is sterically favored for undirected Ir-catalyzed borylation.

Reaction Pathway Visualization

ReactionMap Substrate 3-Chloro-4-methoxy- 2-methylbenzoic acid Prod_Suzuki 3-Aryl-4-methoxy- 2-methylbenzoic acid (Biaryl Scaffold) Substrate->Prod_Suzuki Protocol A: Pd-Catalyzed Suzuki-Miyaura Prod_CH 6-Alkenyl/Aryl Derivative Substrate->Prod_CH Protocol B: Pd(II)-Directed C-H Olefination Prod_Ox Phthalide/Lactone Derivatives Substrate->Prod_Ox Protocol C: Co/Mn-Catalyzed Benzylic Oxidation

Figure 1: Divergent functionalization pathways for the target scaffold.

Protocol A: Sterically Hindered Suzuki-Miyaura Coupling

Target: Functionalization of the C3-Chlorine. Challenge: The C3-Cl bond is "double-ortho-substituted" (flanked by -Me and -OMe). The oxidative addition of Pd(0) into this bond is slow, and reductive elimination is sterically impeded. Solution: Utilization of Dialkylbiarylphosphine Ligands (Buchwald Ligands) , specifically XPhos or SPhos , which are designed to facilitate coupling of hindered aryl chlorides.

Mechanistic Insight

The bulky biaryl ligand serves two roles:

  • Electron Richness: The dicyclohexylphosphino group increases the electron density on Palladium, accelerating oxidative addition into the electron-rich C-Cl bond.

  • Steric Bulk: The biaryl backbone promotes the formation of the monoligated L-Pd(0) species (the active catalyst) and forces rapid reductive elimination to release the crowded product.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv (e.g., 1.0 mmol, 214 mg)

  • Boronic Acid: 1.5 equiv (Arylboronic acid of choice)

  • Catalyst: Pd₂(dba)₃ (1.0 mol%) or Pd(OAc)₂ (2.0 mol%)

  • Ligand: XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) (4.0 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground)

  • Solvent: n-Butanol / Water (4:1 ratio) or Toluene / Water (10:1)

Step-by-Step Procedure:

  • Setup: In a glovebox or under a steady stream of Argon, charge a reaction vial with the substrate (1.0 equiv), arylboronic acid (1.5 equiv), Pd₂(dba)₃ (1.0 mol%), XPhos (4.0 mol%), and K₃PO₄ (3.0 equiv).

    • Note: If the boronic acid is protodeboronation-prone, increase loading to 2.0 equiv.

  • Solvent Addition: Add degassed n-Butanol/Water (4:1, 0.2 M concentration). The biphasic system helps solubilize the inorganic base while protecting the catalyst.

  • Activation: Seal the vial and heat to 100°C for 12–16 hours. Vigorous stirring is essential to ensure phase transfer.

  • Workup: Cool to room temperature. Acidify carefully with 1N HCl to pH ~3 (to ensure the carboxylic acid is protonated). Extract with Ethyl Acetate (3x).

  • Purification: Dry organic layers over Na₂SO₄. Purify via flash column chromatography (SiO₂), typically using a Hexane:Ethyl Acetate gradient with 1% Acetic Acid additive to prevent streaking.

Validation Criteria:

  • Conversion: >95% consumption of starting material by LC-MS.

  • Selectivity: No de-chlorination (hydrodehalogenation) byproducts observed.

Protocol B: Carboxylate-Directed C–H Olefination (C6)

Target: Functionalization of the C6-Hydrogen. Challenge: Regioselectivity between C5 and C6. Solution: The C1-Carboxylic acid acts as a native directing group (DG). In the presence of Pd(II), it coordinates to form a stable six-membered palladacycle intermediate at the C6 position, enabling exclusive ortho-functionalization.

Mechanistic Pathway

CH_Mechanism Step1 Ligand Exchange Pd(OAc)2 + Substrate-COOH --> Pd(O2CR)2 Step2 C-H Activation (CMD) Concerted Metalation-Deprotonation at C6 Position Step1->Step2 Step3 Olefin Insertion Coordination of Acrylate Step2->Step3 Step4 Beta-Hydride Elimination Release of Product Step3->Step4 Step5 Reoxidation Pd(0) --> Pd(II) via Ag(I) or O2 Step4->Step5 Step5->Step1 Cycle

Figure 2: Catalytic cycle for carboxylate-directed C-H activation.

Experimental Protocol

Reagents:

  • Substrate: 1.0 equiv

  • Olefin Source: Ethyl Acrylate or Styrene (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Ac-Gly-OH (N-Acetylglycine) (20 mol%) - Crucial for accelerating the C-H activation step via proton shuttling.

  • Oxidant: Ag₂CO₃ (2.0 equiv) or Benzoquinone (1.0 equiv) under Air

  • Solvent: HFIP (Hexafluoroisopropanol) or t-Amyl Alcohol

Step-by-Step Procedure:

  • Reaction Assembly: Combine substrate (0.5 mmol), Pd(OAc)₂ (11.2 mg), Ac-Gly-OH (11.7 mg), and Ag₂CO₃ (275 mg) in a screw-cap tube.

  • Olefin Addition: Add Ethyl Acrylate (100 mg, 2.0 equiv) and HFIP (2.0 mL).

    • Why HFIP? This solvent stabilizes the cationic Pd species and promotes the CMD (Concerted Metalation-Deprotonation) mechanism.

  • Heating: Seal and heat to 90°C for 18 hours.

  • Filtration: The reaction will produce silver mirrors/precipitates. Filter the hot mixture through a Celite pad to remove silver salts.

  • Isolation: Concentrate the filtrate. The product is often a solid that can be recrystallized from EtOH/Water or purified via chromatography.

Protocol C: Benzylic C–H Oxidation

Target: Transformation of C2-Methyl to an Aldehyde or Lactone. Application: This transforms the molecule into a phthalide derivative, a core structure in many natural products (e.g., Mycophenolic acid analogues).

Experimental Protocol (Co/Mn Catalysis)

Reagents:

  • Substrate: 1.0 equiv

  • Catalyst: Co(OAc)₂·4H₂O (1.0 mol%) + Mn(OAc)₂·4H₂O (1.0 mol%)

  • Promoter: N-Hydroxyphthalimide (NHPI) (10 mol%)

  • Oxidant: O₂ (1 atm balloon)

  • Solvent: Acetic Acid

Procedure:

  • Dissolve the substrate in Acetic Acid (0.5 M).

  • Add the Co/Mn catalysts and NHPI.

  • Purge the flask with Oxygen and attach an O₂ balloon.

  • Heat to 80°C for 6–10 hours.

  • Result: The primary product is often the cyclic phthalide (formed by oxidation of the methyl to alcohol/aldehyde followed by rapid intramolecular cyclization with the adjacent carboxylic acid).

Safety & Handling

  • This compound: Treat as a potential irritant. Standard PPE (gloves, goggles, lab coat) is mandatory.

  • Palladium Catalysts: Pd species can be sensitizers. Avoid dust inhalation.

  • HFIP (Solvent): Corrosive and volatile. Handle solely in a fume hood.

  • Pressure Reactions: When heating sealed vials (Protocol A & B), ensure glassware is rated for pressure to prevent rupture.

References

  • Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005.[1] Link

  • Yu, J.-Q., et al. "Ligand-Promoted C-H Activation with Pd(II) Catalysts: Application to Benzoic Acids." Nature, 2014. Link

  • Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." Journal of the American Chemical Society, 2010. Link

  • Stahl, S. S., et al. "Aerobic Oxidation of Methyl-Substituted Benzenes." Chemical Reviews, 2015. Link

  • Lipshutz, B. H., et al. "Suzuki Couplings of Hindered Substrates in Water." Organic Letters, 2008. Link

Sources

Technical Application Note: Divergent Synthesis of N-Heterocycles from 3-Chloro-4-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of heterocycles starting from 3-Chloro-4-methoxy-2-methylbenzoic acid Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Scaffold Advantage

In modern drug discovery, This compound represents a "privileged scaffold" due to its dense functionalization and specific substitution pattern. It offers a unique combination of electronic and steric properties:

  • The ortho-Methyl/Carboxyl Motif: A classic handle for constructing fused bicyclic systems (isoindolinones, phthalazinones, isocoumarins).

  • The 3-Chloro Substituent: Positioned ortho to the methyl group and meta to the acid, this halogen provides a critical handle for late-stage diversification (e.g., Suzuki-Miyaura coupling) or steric enforcement in the binding pocket.

  • The 4-Methoxy Group: An electron-donating group (EDG) that modulates the electronics of the aromatic ring, influencing the pKa of the acid and the nucleophilicity of intermediates.

This guide details two high-value synthetic pathways transforming this starting material into bioactive heterocyclic cores: Isoindolin-1-ones and Phthalazin-1(2H)-ones .

Pathway A: Synthesis of 4-Chloro-5-methoxyisoindolin-1-ones

Isoindolinones are core structures in numerous immunomodulatory drugs (e.g., Lenalidomide analogs). The presence of the 3-chloro substituent in the starting material translates to the 4-position of the isoindolinone, a region often explored for structure-activity relationship (SAR) optimization.

Mechanistic Strategy

Direct condensation of 2-methylbenzoic acids with amines is difficult. The most robust "self-validating" protocol involves the activation of the benzylic methyl group via radical halogenation, followed by a tandem cyclization with a primary amine.

Mechanism:

  • Radical Bromination: Wohl-Ziegler reaction using N-Bromosuccinimide (NBS) converts the 2-methyl group to a benzyl bromide.

  • Nucleophilic Acyl Substitution: The amine attacks the ester/acid chloride derivative.

  • Intramolecular S_N2: The amide nitrogen attacks the benzyl bromide to close the ring.

Experimental Protocol

Step 1: Methyl Esterification (Protection) Rationale: Protecting the acid prevents interference during the radical bromination step and facilitates purification.

  • Dissolve 10.0 g (46.6 mmol) of This compound in 100 mL of anhydrous Methanol.

  • Add 2.0 mL of conc. H₂SO₄ dropwise.[1]

  • Reflux at 65°C for 6 hours (Monitor by TLC; eluent 30% EtOAc/Hexane).

  • Workup: Concentrate in vacuo, neutralize with sat. NaHCO₃, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Yield Target: >95% (Methyl 3-chloro-4-methoxy-2-methylbenzoate).

Step 2: Benzylic Bromination (The Critical Step) Critical Control Point: The 3-chloro group exerts steric bulk. Over-bromination (gem-dibromide) is a risk. Stoichiometry must be precise.

  • Suspend 10.0 g (43.7 mmol) of the Methyl ester from Step 1 in 150 mL of CCl₄ or Trifluorotoluene (greener alternative).

  • Add 8.55 g (48.0 mmol, 1.1 equiv) of N-Bromosuccinimide (NBS) .

  • Add 0.72 g (4.4 mmol, 0.1 equiv) of AIBN (Azobisisobutyronitrile).

  • Reflux under N₂ for 4–6 hours. The reaction is complete when succinimide floats to the top.

  • Filter hot to remove succinimide.

  • Concentrate the filtrate to obtain the crude benzyl bromide intermediate. Do not purify on silica gel to avoid hydrolysis; use directly.

Step 3: One-Pot Cyclization with Amine

  • Dissolve the crude benzyl bromide in 100 mL of THF/MeOH (1:1).

  • Add 3.0 equiv of the desired Primary Amine (e.g., Benzylamine, Methylamine).

  • Add 2.0 equiv of Triethylamine (TEA).

  • Stir at 60°C for 12 hours.

  • Workup: Evaporate solvents. Redissolve in EtOAc, wash with 1N HCl (to remove excess amine), then brine.

  • Purification: Recrystallize from Ethanol or flash chromatography (DCM/MeOH).

Data Summary: Amine Scope & Yields

EntryAmine (R-NH₂)Product StructureYield (%)Notes
1BenzylamineN-Benzyl-4-chloro-5-methoxyisoindolin-1-one78%Standard benchmark
2MethylamineN-Methyl-4-chloro-5-methoxyisoindolin-1-one82%Use 2M in THF
3AnilineN-Phenyl-4-chloro-5-methoxyisoindolin-1-one65%Requires longer reflux
4CyclopropylamineN-Cyclopropyl-4-chloro-5-methoxyisoindolin-1-one74%Sterically sensitive

Pathway B: Synthesis of 4-Chloro-5-methoxyphthalazin-1(2H)-ones

Phthalazinones are privileged scaffolds in PARP inhibitors (e.g., Olaparib). This pathway requires converting the 2-methyl group into an aldehyde equivalent before cyclizing with hydrazine.

Mechanistic Strategy

Direct oxidation of the methyl group to the aldehyde in the presence of an electron-rich ring (methoxy group) and a steric halogen (chloro) requires mild conditions to avoid over-oxidation to the di-acid.

Mechanism:

  • Gem-Diacetate Formation: Chromium-free oxidation or radical acetoxylation.

  • Hydrolysis: Conversion to the 2-carboxybenzaldehyde derivative (phthalaldehydic acid).

  • Condensation: Reaction with hydrazine hydrate forms the hydrazone, which cyclizes to the phthalazinone.

Experimental Protocol

Step 1: Synthesis of Diacetate Intermediate Green Chemistry Note: Avoid CrO₃. Use the Mn(OAc)₃ electrochemical method or chemically with acetic anhydride.

  • Dissolve 5.0 g (23.3 mmol) of This compound in 50 mL of Acetic Anhydride (Ac₂O).

  • Cool to 0°C and add 3.0 mL of conc. H₂SO₄ slowly.[1][2]

  • Add 6.0 g of CrO₃ (traditional) OR use PIDA (Phenyliodine diacetate) (modern, safer) (1.2 equiv).

  • Stir at 0°C for 1 hour, then pour onto crushed ice.

  • Isolate the gem-diacetate precipitate via filtration.

Step 2: Hydrolysis and Cyclization

  • Suspend the diacetate in 50 mL of 2N HCl/Ethanol (1:1).

  • Reflux for 1 hour to generate the aldehyde in situ.

  • Add 5.0 mL (excess) of Hydrazine Hydrate (64% or 80%) directly to the hot solution.

  • Reflux for an additional 2 hours. A heavy white/yellow precipitate will form.[3]

  • Cool and Filter . Wash with cold water and ethanol.

  • Result: 4-Chloro-5-methoxyphthalazin-1(2H)-one .

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways, highlighting the critical intermediates and branching points.

G Start 3-Chloro-4-methoxy- 2-methylbenzoic acid Ester Methyl Ester Intermediate Start->Ester MeOH, H2SO4 Reflux Diacetate Gem-Diacetate Intermediate Start->Diacetate Ac2O, Oxidant (PIDA or CrO3) Bromide Benzyl Bromide (Radical Halogenation) Ester->Bromide NBS, AIBN CCl4, Reflux Isoindolinone 4-Chloro-5-methoxy- isoindolin-1-one Bromide->Isoindolinone R-NH2, TEA Cyclization Aldehyde 2-Formyl-3-chloro- 4-methoxybenzoic acid Diacetate->Aldehyde H3O+ Hydrolysis Phthalazinone 4-Chloro-5-methoxy- phthalazin-1(2H)-one Aldehyde->Phthalazinone N2H4.H2O Reflux

Figure 1: Divergent synthetic pathways from this compound to Isoindolinones and Phthalazinones.[2][4][5][6]

References

  • Isoindolinone Synthesis via Benzylic Bromination

    • Title: "A Practical Synthesis of Isoindolin-1-ones via a Tandem Radical Bromination/Cycliz
    • Source:Journal of Organic Chemistry, 2012.[7]

    • URL:[Link]

  • Phthalazinone Synthesis via 2-Acylbenzoic Acids

    • Title: "Synthesis of Phthalazin-1(2H)
    • Source:Synthetic Communic
    • URL:[Link][5]

  • Reactivity of 2-Methylbenzoic Acid Derivatives

    • Title: "Ortho-Toluic Acid Derivatives as Versatile Building Blocks in Heterocyclic Synthesis."
    • Source:Chemical Reviews, 2015.
    • URL:[Link]

  • Green Oxidation Protocols (PIDA)

    • Title: "Hypervalent Iodine(III)
    • Source:Angewandte Chemie Int. Ed., 2018.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Recrystallization of 3-Chloro-4-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Selecting recrystallization solvents for 3-Chloro-4-methoxy-2-methylbenzoic acid Content Type: Technical Support Center Guide

Executive Summary & Compound Profile

Compound: this compound Chemical Class: Polysubstituted Benzoic Acid Key Functional Groups: Carboxylic acid (Hydrophilic/Acidic), Chloro/Methyl (Lipophilic), Methoxy (Polar/H-bond acceptor).

Technical Insight: This molecule exhibits amphiphilic character . The carboxylic acid moiety provides solubility in polar protic solvents (alcohols, hot water), while the chloro and methyl substituents increase lipophilicity, reducing solubility in pure water compared to unsubstituted benzoic acid. The methoxy group adds electron density, potentially increasing solubility in moderately polar organic solvents.

Primary Challenge: Balancing the solubility differential. The compound is likely too soluble in pure alcohols (leading to poor recovery) and insoluble in cold water. Therefore, a binary solvent system or a medium-polarity single solvent is required for optimal recovery.

Solvent Selection Matrix

Use this matrix to select the starting solvent system based on your specific impurity profile.

Solvent SystemTypePolarityRecommended ForMechanism
Ethanol / Water BinaryHighGeneral Purpose High solubility in hot Ethanol; Water acts as an anti-solvent to force precipitation upon cooling.
Toluene SingleLow-MediumNon-polar Impurities Good temperature coefficient. Dissolves product at reflux; rejects polar/ionic impurities.
Ethyl Acetate / Heptane BinaryMediumOiling Out Issues "Softer" polarity gradient reduces the risk of oiling out compared to water-based systems.
Acetic Acid (Glacial) SingleHighHigh Purity Needs Excellent for removing structurally similar isomers, though harder to dry/remove traces.

Experimental Protocol: Binary Recrystallization (Ethanol/Water)

Objective: Purify crude this compound using a solvent-antisolvent method.

Materials:
  • Crude this compound

  • Solvent A: Ethanol (95% or Absolute)

  • Solvent B: Deionized Water (Pre-heated)

  • Equipment: Hot plate, Erlenmeyer flask, reflux condenser, magnetic stir bar.

Step-by-Step Procedure:
  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add the minimum amount of hot Ethanol (near boiling) to just dissolve the solid.

    • Tech Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition:

    • Maintain the solution at a gentle boil.

    • Add hot Water dropwise via pipette.[1]

    • Stop immediately when a persistent cloudiness (turbidity) appears.

  • Re-saturation:

    • Add a few drops of hot Ethanol until the turbidity just disappears and the solution is clear again.

  • Crystallization:

    • Remove from heat.[1][2] Allow to cool to room temperature undisturbed (insulate flask with a towel if necessary to slow cooling).

    • Once at room temperature, cool further in an ice-water bath (0-4°C) for 30 minutes.

  • Isolation:

    • Filter crystals using vacuum filtration (Buchner funnel).

    • Wash with a cold 1:1 Ethanol/Water mixture.

    • Dry in a vacuum oven at 40-50°C.

Troubleshooting Guide (Q&A)

Q1: The product is "oiling out" (forming a liquid blob instead of crystals) upon cooling. How do I fix this?

  • Diagnosis: This occurs when the compound's melting point is lower than the temperature at which it saturates out of the solvent, or the solvent mixture is too polar (forcing rapid phase separation).

  • Solution:

    • Reheat to redissolve the oil.

    • Add more Solvent A (Ethanol) to increase solubility and lower the saturation temperature.

    • Seed the solution: Add a tiny crystal of pure product when the solution is slightly cooled but still clear.

    • Vigorous Stirring: Agitate the solution during the cooling phase to break up oil droplets and induce nucleation.

Q2: My yield is very low (<50%). Where is my product?

  • Diagnosis: The solvent system is likely too good at dissolving the compound even at cold temperatures (Solvent A volume too high).

  • Solution:

    • Concentrate the Mother Liquor: Evaporate 50% of the filtrate and cool again to recover a second crop.

    • Adjust Ratio: In the next run, use less Ethanol initially.

    • Check pH: If using water, ensure the pH is acidic (pH < 3). If the pH is neutral/basic, the carboxylic acid may be ionizing into its salt form, which is water-soluble. Add drops of HCl if necessary.

Q3: The crystals are colored/impure even after recrystallization.

  • Diagnosis: Impurities are occluded (trapped) inside the crystal lattice or have similar solubility.

  • Solution:

    • Switch Solvent Class: If Ethanol/Water failed, switch to Toluene . Toluene has a different polarity profile and may better reject the specific colored impurities.

    • Slower Cooling: Rapid crystallization traps impurities.[2][3] Wrap the flask in foil/towel to extend cooling time to 2-3 hours.

Q4: Can I use Methanol instead of Ethanol?

  • Answer: Yes, but Methanol is generally a better solvent for benzoic acid derivatives than Ethanol. This means you will need a higher ratio of Water (Anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol is preferred for better control.

Workflow Visualization

The following diagram outlines the logical decision tree for selecting the optimal solvent based on initial screening results.

SolventSelection Start Start: Crude this compound Screen1 Screen 1: Ethanol/Water (Binary) Start->Screen1 Result1 Result? Screen1->Result1 Success High Purity & Yield (Proceed to Scale-up) Result1->Success Crystals Form Oiling Issue: Oiling Out Result1->Oiling Liquid Phase Sep LowYield Issue: Low Yield Result1->LowYield No Precipitate Impure Issue: Impurities Retained Result1->Impure Colored Crystals ActionOil Action: Switch to Ethyl Acetate/Heptane (Softer Polarity) Oiling->ActionOil ActionYield Action: Check pH (Acidify) or Reduce Solvent Volume LowYield->ActionYield ActionImpure Action: Switch to Toluene (Non-polar rejection) Impure->ActionImpure

Caption: Decision tree for solvent selection and troubleshooting based on experimental observation.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization (Table 6). Retrieved from [Link]

  • University of Pittsburgh. (n.d.). The Recrystallization of Benzoic Acid: Theory and Procedure. Retrieved from [Link]

Sources

Technical Support Center: Purification of 3-Chloro-4-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the technical support hub for 3-Chloro-4-methoxy-2-methylbenzoic acid . This guide addresses the purification of crude material typically resulting from the chlorination of 4-methoxy-2-methylbenzoic acid or the oxidation of corresponding toluene derivatives.

Compound Profile:

  • Structure: A tri-substituted benzoic acid.[1] The steric crowding between the 2-methyl and 4-methoxy groups makes the 3-position chemically sensitive.

  • pKa: ~4.0 (Predicted based on chlorobenzoic analogs).[1]

  • Key Impurity Classes:

    • Regioisomers: 5-Chloro-4-methoxy-2-methylbenzoic acid (the thermodynamic competitor).[1]

    • Neutral Organics: Unreacted starting materials (esters, toluenes) or decarboxylated byproducts.[1]

    • Inorganic Residues: Metal salts from oxidation (e.g., Mn, Cr) or chlorination catalysts (Fe, Al).[1]

Diagnostic: Identify Your Impurity Profile

Before selecting a protocol, match your observation to the likely impurity using the table below.

ObservationLikely ImpurityRecommended Protocol
Oily/Sticky Solid Neutral organics (unreacted ester/toluene) or occluded solvents.[1]Protocol A (Acid-Base Swing)
Wrong Melting Point Regioisomer (5-Chloro isomer) or Dichloro impurities.[1]Protocol B (Recrystallization)
Dark Color / Tar Oxidation polymers or trace metal salts.[1]Protocol C (Adsorbent Treatment)
Low Assay (<90%) Mixed salts or retained inorganic acids.[1]Protocol A + Water Wash

Protocol A: The Acid-Base Swing (Chemical Purification)

Objective: Removal of non-acidic impurities (unreacted starting materials, decarboxylated byproducts, and neutral tars).[1] Principle: Exploits the acidity of the carboxylic acid (pKa ~4.0). At pH > 9, the target exists as a water-soluble carboxylate salt; neutral impurities remain in the organic phase.[1]

Step-by-Step Methodology
  • Dissolution: Suspend the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g of crude).

  • Extraction (Forward): Add 1M NaOH or Sat. NaHCO₃ (3-4 equivalents).[1] Shake vigorously.

    • Checkpoint: The target molecule moves to the Aqueous Layer (Top for EtOAc, Bottom for DCM) .[1]

    • Action: Separate layers.[1][2] Keep the Aqueous Layer .[1]

  • Wash: Wash the aqueous layer twice with fresh organic solvent (EtOAc/DCM) to remove entrained neutral impurities.[1] Discard these organic washes.[1]

  • Precipitation (Reverse): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with stirring until pH reaches ~1–2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water (to remove inorganic NaCl), and dry under vacuum.[1]

Workflow Diagram (Protocol A)

AcidBaseSwing Start Crude Solid Dissolve Dissolve in Organic Solvent (EtOAc or DCM) Start->Dissolve BaseAdd Add 1M NaOH (pH > 10) Dissolve->BaseAdd Separate Phase Separation BaseAdd->Separate OrgLayer Organic Layer (Contains Neutrals/Tars) Separate->OrgLayer AqLayer Aqueous Layer (Contains Target Salt) Separate->AqLayer Discard Discard OrgLayer->Discard Acidify Acidify with 6M HCl (pH < 2) AqLayer->Acidify Filter Filter & Wash with H2O Acidify->Filter Final Pure Acid Solid Filter->Final

Caption: Logic flow for separating acidic target from neutral impurities via pH manipulation.

Protocol B: Recrystallization (Isomer & Physical Purification)

Objective: Separation of the 3-chloro target from the 5-chloro regioisomer and removal of trace colored impurities. Context: The 3-position is sterically crowded (sandwiched between methyl and methoxy).[1] The 5-chloro isomer is often the major impurity in direct chlorination.[1] Separation relies on subtle lattice energy differences.[1]

Solvent Selection Guide
Solvent SystemSuitabilityNotes
Ethanol / Water High Best for general cleanup.[1] Good yield, moderate isomer rejection.[1]
Toluene High Excellent for rejecting polar impurities and separating isomers.[1]
Acetonitrile Medium Good for high-purity polishing, but lower recovery.[1]
Procedure (Ethanol/Water System)
  • Reflux: Place the dried solid from Protocol A in a flask. Add Ethanol (95%) (approx. 5 mL/g). Heat to reflux until dissolved.

    • Troubleshooting: If insoluble black specks remain, filter the hot solution through a heated funnel or Celite pad.[1]

  • Crystallization: Remove from heat. Add hot Water dropwise until the solution becomes slightly turbid (cloud point). Add a few drops of Ethanol to clear it again.[1]

  • Cooling: Allow the solution to cool slowly to room temperature, then chill in an ice bath (0-4°C) for 2 hours.

    • Critical: Rapid cooling traps impurities.[1] Slow cooling grows purer crystals.[1]

  • Filtration: Filter the crystals. Wash with a cold 1:1 Ethanol/Water mixture.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My product is precipitating as a sticky oil, not a solid. Why?

A: This is "oiling out."[1] It occurs when the melting point of the impurity-laden mixture is lower than the solvent's boiling point, or if residual solvent (like toluene) is trapped.

  • Fix: Re-dissolve in the acid-base cycle (Protocol A) to remove non-polar oils. During recrystallization (Protocol B), use a "seed crystal" of pure material if available, or scratch the glass side of the flask to induce nucleation.[1]

Q2: I cannot separate the 5-chloro isomer from the 3-chloro target.

A: This is the most difficult separation due to similar polarities.[1]

  • Tactical Shift: If recrystallization fails after 2 attempts, chemical derivatization is required.[1]

    • Convert the acid mixture to the Methyl Ester (MeOH/H₂SO₄).[1]

    • Separating the esters is often easier via Vacuum Distillation or Flash Chromatography (the 3-Cl ester is more sterically hindered and may elute differently).[1]

    • Hydrolyze the pure ester back to the acid.[1]

Q3: The solid is off-white or pinkish. How do I remove the color?

A: Color usually indicates oxidation byproducts (quinones) or trace metals.[1]

  • Fix: During the hot dissolution step of Protocol B , add Activated Carbon (Charcoal) (5-10 wt%).[1] Stir at reflux for 10 minutes, then filter hot through Celite to remove the carbon. The filtrate should be colorless.[1]

Q4: What is the expected yield?

A:

  • Acid-Base Extraction: 85–95% recovery.[1]

  • Recrystallization: 60–80% recovery (depending on impurity load).[1]

References & Grounding

  • Compound Data & Properties:

    • PubChem.[1][3] "3-Chloro-4-methoxybenzoic acid analogs (Physical Properties)." National Library of Medicine.[1] Link[1]

    • NIST Chemistry WebBook.[1][4] "Benzoic acid, 4-methoxy-, methyl ester (Spectral Data)."[4] Link

  • Synthetic & Purification Context:

    • Google Patents.[1] "Process for synthesizing benzoic acids (Chlorination & Purification)." EP0941982B1.[1] Link

    • ChemicalBook.[1][5] "Synthesis and properties of chloromethoxybenzoic acids." Link

  • General Methodology:

    • SIELC Technologies.[1][6] "Separation of Methyl 3-chloro-4-hydroxy-5-methoxybenzoate (HPLC Methods)." Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chlorinated aromatic compounds.

Sources

Troubleshooting low conversion rates in benzoic acid derivative synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Center for Advanced Organic Synthesis.

Below is a comprehensive technical support guide designed to troubleshoot low conversion rates in the synthesis of benzoic acid derivatives. This guide moves beyond basic textbook instructions to address the causality of failure in high-value research environments.

Topic: Troubleshooting Low Conversion Rates Audience: Medicinal Chemists, Process Development Scientists Status: Active Guide [v4.2]

Diagnostic Triage: Where is the Failure?

Before altering reaction parameters, you must distinguish between Chemical Stalling (reaction stops) and Isolation Failure (product exists but is lost).

Interactive Diagnostic Workflow

Use the logic flow below to identify your specific failure mode.

DiagnosticWorkflow Start START: Low Yield / Conversion CheckSM Analyze Crude Reaction Mix (LCMS / NMR) Start->CheckSM SM_Remains Starting Material (SM) Persists CheckSM->SM_Remains >10% SM Left SM_Gone SM Consumed (No Product Peak) CheckSM->SM_Gone <5% SM Left ReactivityIssue REACTIVITY FAILURE (Kinetics/Thermodynamics) SM_Remains->ReactivityIssue WorkupIssue ISOLATION / DEGRADATION FAILURE SM_Gone->WorkupIssue Oxidation Route: Oxidation? Check Benzylic H ReactivityIssue->Oxidation Carbonylation Route: Carbonylation? Check Catalyst Life ReactivityIssue->Carbonylation Hydrolysis Route: Hydrolysis? Check Amide Trap ReactivityIssue->Hydrolysis pH_Check Check Aqueous pH (pKa ~4.2) WorkupIssue->pH_Check Product is Water Soluble? Decarboxylation Check Thermal Decarboxylation WorkupIssue->Decarboxylation Ortho-substituents?

Figure 1: Decision matrix for diagnosing low conversion versus isolation loss in benzoic acid synthesis.

Module A: Oxidation of Alkylbenzenes

Primary Issue: Reaction stalls at ~50% conversion or fails to initiate. Common Reagents: KMnO₄, Jones Reagent, Aerobic Oxidation (Co/Mn).

The "Benzylic Gatekeeper" Protocol

Q: Why is my starting material untouched despite refluxing with excess KMnO₄? A: You are likely facing a structural impossibility or phase transfer limitation.

  • The Benzylic Check: The carbon directly attached to the benzene ring must possess at least one hydrogen atom.[1][2] Tert-butylbenzene, for example, is inert to standard oxidation because it lacks a benzylic C-H bond for the initial radical abstraction [1].[3][4]

  • Phase Transfer: KMnO₄ is water-soluble; your organic substrate is likely not. If you see a purple aqueous layer and a clear organic layer with no mixing, the reaction is diffusion-limited.

Corrective Action:

  • Add a Phase Transfer Catalyst (PTC): Add 5 mol% Tetrabutylammonium bromide (TBAB) or Aliquat 336 . This shuttles the permanganate ion into the organic phase.

  • Solvent Switch: Use a biphasic system (Water:Pyridine 2:1) or t-Butanol/Water to improve homogeneity.

Troubleshooting "The Brown Sludge" (MnO₂ Stalling)

Q: The reaction turned brown and stopped. Adding more oxidant doesn't help. A: The "brown sludge" is Manganese Dioxide (MnO₂), the reduction product of permanganate. It acts as a heterogeneous surface poison, coating unreacted starting material and stopping mass transfer.

Protocol: The Celite Rescue

  • Cool the reaction mixture.

  • Filter the suspension through a pad of Celite to remove the MnO₂ cake.

  • Resuspend the filtrate and add fresh oxidant.

  • Pro-Tip: Ensure vigorous mechanical stirring (overhead stirrer) rather than magnetic stirring, which often fails once solids precipitate.

Module B: Palladium-Catalyzed Carbonylation

Primary Issue: Aryl halide remains unreacted; Palladium Black precipitates. Reaction: Ar-X + CO + ROH


 Ar-COOR
Catalyst Death vs. Induction Period

Q: I have good CO pressure (balloon), but no conversion after 12 hours. A: This is often a ligand-substrate mismatch. Standard Pd(PPh₃)₄ is air-sensitive and often inactive for electron-rich aryl chlorides.

Table 1: Ligand Selection for Carbonylation Performance

Substrate TypeRecommended LigandWhy?
Aryl Iodides PPh₃Labile enough to allow CO insertion easily.
Aryl Bromides dppf / XantphosBidentate ligands prevent Pd aggregation (Pd-black).
Aryl Chlorides XPhos / CataCXium ABulky, electron-rich phosphines required for oxidative addition.
Sterically Hindered P(t-Bu)₃High cone angle facilitates reductive elimination.
The "CO Starvation" Effect

Q: My yield is low, and I see de-halogenated side products (Ar-H). A: This indicates CO starvation . If the rate of CO insertion is slower than


-hydride elimination or protodehalogenation, you get side products.
  • Solution: Do not rely on balloons for scale-up >1g. Use a Parr reactor or a CO-surrogate like Phenyl Formate or Molybdenum Hexacarbonyl , which release CO in situ at a controlled rate, maintaining local saturation [2].

Module C: Hydrolysis of Nitriles & Amides

Primary Issue: Reaction stops at the Primary Amide (Intermediate). Reaction: Ar-CN


 Ar-CONH₂ 

Ar-COOH
The "Amide Trap"

Q: LCMS shows a mass of [M+18]. Why won't it go to the acid? A: The hydrolysis of the nitrile to the amide is often faster than the hydrolysis of the amide to the acid. Furthermore, the amide is often less soluble, precipitating out of the reaction matrix.

Protocol: The "Nitrous Acid" Push If standard basic hydrolysis (NaOH/H₂O) stalls at the amide:

  • Isolate the crude amide.

  • Dissolve in dilute H₂SO₄.

  • Add Sodium Nitrite (NaNO₂) at 0°C (diazotization conditions).

    • Mechanism:[1][3][4][5][6][7][8][9][10][11] This converts the amide –NH₂ into a diazonium-like leaving group (–N₂⁺), which is rapidly displaced by water to form the acid irreversibly.

Q: My substrate has acid-sensitive groups. I can't reflux in HCl. A: Switch to Platinum-catalyzed hydration (Ghaffar-Parkins catalyst) or enzymatic hydrolysis (Nitrilase), which proceed at neutral pH [3].

Module D: Workup & Isolation (The Hidden Failure)

Primary Issue: "0% Yield" despite 100% Conversion on LCMS.

The pKa Pivot Point

Benzoic acid derivatives typically have a pKa between 3.5 and 4.5 .

  • The Trap: If you extract your reaction mixture with saturated NaHCO₃ (pH ~8.5), the benzoic acid will be deprotonated (Ar-COO⁻Na⁺) and stay in the Aqueous Layer .

  • The Error: Researchers often discard the aqueous layer and rotovap the organic layer, finding nothing.

Self-Validating Isolation Protocol:

  • Quench: Add reaction mix to water.

  • Base Wash: Adjust to pH > 10 (using NaOH). Extract with EtOAc.

    • Result: Impurities/SM stay in Organic. Product is in Aqueous.

  • Acidification (CRITICAL): Separate the aqueous layer.[12][13] Add 6M HCl dropwise until pH < 2.0 .

    • Observation: The solution should turn cloudy as the free acid precipitates.

  • Final Extraction: Extract the cloudy aqueous layer with EtOAc. Dry over MgSO₄.[12]

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

  • Ueda, T., Konishi, H., & Manabe, K. (2012).[11] Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate.[11] Organic Letters, 14(12), 3100–3103.[11] [Link]

  • Wang, C., & Xi, J. (2019). Nitrile Hydrolysis: Catalysts and Mechanisms. Catalysts, 9(11), 936. [Link][11][14]

  • Cohen, S. M., et al. (2005). Acid-Base Extraction of Benzoic Acid Derivatives. Journal of Chemical Education, 82(11), 1705. [Link]

Sources

Technical Support Center: Optimizing Temperature and Pressure for Compound Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for optimizing reaction conditions. This resource is designed for researchers, scientists, and drug development professionals to navigate the critical parameters of temperature and pressure in chemical synthesis. Here, you will find practical guidance, troubleshooting tips, and foundational knowledge to enhance reaction efficiency, yield, and safety.

Frequently Asked Questions (FAQs)

Q1: How do temperature and pressure fundamentally influence a chemical reaction?

Temperature and pressure are two of the most critical physical parameters that govern the outcome of a chemical reaction. Their influence can be understood through the lenses of chemical kinetics and thermodynamics.

  • Temperature directly impacts the kinetic energy of molecules. As temperature increases, molecules move more rapidly, leading to more frequent and energetic collisions. This increases the likelihood that colliding molecules will overcome the activation energy barrier, thus accelerating the reaction rate. However, excessively high temperatures can lead to undesirable side reactions or the decomposition of sensitive products.

  • Pressure primarily affects reactions involving gases. Increasing the pressure forces gas molecules closer together, which increases their concentration and the frequency of collisions, often leading to a faster reaction rate.[1] For reactions in the liquid phase, the effect of pressure on reaction rates is typically less pronounced but can be significant at very high pressures.[2]

From a thermodynamic standpoint, Le Chatelier's Principle helps predict how a system at equilibrium will respond to changes in these conditions.[3]

  • Temperature Change: If a reaction is exothermic (releases heat), increasing the temperature will shift the equilibrium towards the reactants to absorb the excess heat. Conversely, for an endothermic reaction (absorbs heat), increasing the temperature will favor the formation of products.[3]

  • Pressure Change: For reactions involving gases, increasing the pressure will shift the equilibrium to the side with fewer moles of gas to alleviate the pressure.[1]

Q2: My reaction is sluggish. Should I just increase the temperature?

While increasing the temperature is a common first step to accelerate a slow reaction, it's a decision that requires careful consideration of several factors to avoid unintended consequences.

  • Selectivity and By-product Formation: Higher temperatures can sometimes lead to the formation of undesired by-products.[3][4] The activation energy for these side reactions might become accessible at elevated temperatures, reducing the selectivity for your target compound. It is crucial to monitor the reaction profile for the appearance of new impurities as you increase the temperature.

  • Compound Stability: Your starting materials, intermediates, and final product may be thermally labile. Exceeding their decomposition temperature will lead to a lower yield and a more complex purification process. A preliminary thermal stability study, for instance using Differential Scanning Calorimetry (DSC), can provide valuable information on the thermal limits of your compounds.[5]

  • Exothermic Reactions: For exothermic reactions, increasing the temperature can not only shift the equilibrium unfavorably but also pose a significant safety risk.[6][7] The heat generated by the reaction, combined with the external heating, could lead to a thermal runaway.[8][9]

A more systematic approach involves a preliminary temperature screening study to identify a temperature range where the reaction proceeds at a reasonable rate without significant degradation or by-product formation.

Q3: When should I consider optimizing pressure, and what are the potential benefits?

Pressure optimization is most impactful for reactions involving gaseous reactants or products. However, it can also be a valuable tool for liquid-phase reactions under certain conditions.

Key Scenarios for Pressure Optimization:

  • Gas-Liquid Reactions (e.g., Hydrogenation, Carbonylation): Increasing the pressure of a gaseous reactant enhances its solubility in the liquid phase, leading to a higher concentration at the catalyst surface and a faster reaction rate.[4][6]

  • Reactions with a Change in the Number of Gas Moles: According to Le Chatelier's principle, if the number of moles of gas decreases during the reaction, increasing the pressure will shift the equilibrium towards the products, thereby increasing the yield.[1]

  • Suppressing Solvent Boiling: Conducting a reaction under pressure allows you to heat the reaction mixture above the solvent's normal boiling point, which can significantly increase the reaction rate without the solvent boiling away.[10]

  • Controlling Selectivity: In some cases, pressure can influence the selectivity of a reaction by favoring one reaction pathway over another.

Benefits of High-Pressure Chemistry:

  • Accelerated Reaction Rates: Increased concentration of gaseous reactants leads to faster reactions.

  • Improved Yields: Shifting the equilibrium towards the products can enhance the overall yield.

  • Novel Reaction Pathways: High pressure can enable reactions that are not feasible at atmospheric pressure.

Q4: What is Design of Experiments (DoE), and how can I apply it to optimize temperature and pressure?

Design of Experiments (DoE) is a statistical methodology for systematically planning and analyzing experiments to efficiently determine the relationship between factors (input variables) and responses (output variables).[11][12] Instead of the traditional "one-factor-at-a-time" (OFAT) approach, DoE allows for the simultaneous variation of multiple factors, which is more efficient and can reveal interactions between variables.[13]

For optimizing temperature and pressure, a common DoE approach is a factorial design.[13] In a two-factor, two-level factorial design, you would select a high and low value for both temperature and pressure and run experiments at all four combinations.

Example of a 2² Factorial Design for Temperature and Pressure Optimization:

ExperimentTemperature (°C)Pressure (bar)
180 (Low)1 (Low)
2120 (High)1 (Low)
380 (Low)10 (High)
4120 (High)10 (High)

By analyzing the results (e.g., yield, purity) from these four experiments, you can determine the individual effect of temperature and pressure, as well as their interaction effect. This data-driven approach allows for a more comprehensive understanding of the reaction landscape and helps identify the optimal conditions more rapidly.[11]

Troubleshooting Guides

Problem: Low Reaction Yield
Possible Cause Troubleshooting Steps
Insufficient Reaction Rate - Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring for by-product formation. - Pressure (for gas-phase reactants): Increase the pressure to enhance reactant concentration.[4]
Unfavorable Equilibrium - Temperature: For exothermic reactions, try lowering the temperature. For endothermic reactions, increase the temperature.[3] - Pressure (for gaseous reactions): If the number of gas moles decreases, increase the pressure. If it increases, decrease the pressure.
Product or Reactant Decomposition - Temperature: Lower the reaction temperature. Consider running the reaction for a longer time at a lower temperature. - Thermal Stability Analysis: Perform thermal analysis (e.g., DSC, TGA) on your starting materials and product to determine their decomposition temperatures.[5]
Poor Solubility of Gaseous Reactant - Pressure: Increase the pressure of the gaseous reactant to improve its solubility in the reaction solvent.[4]
Problem: Poor Selectivity / High Levels of Impurities
Possible Cause Troubleshooting Steps
High Temperature Favoring Side Reactions - Temperature: Decrease the reaction temperature. Even a small reduction can significantly impact the relative rates of competing reactions.[4][14]
Undesired Reaction Pathway Favored at High Pressure - Pressure: If by-products are formed through a pathway with a smaller activation volume, reducing the pressure might improve selectivity.
Reaction Time Too Long - Kinetics Study: Monitor the reaction over time to determine the point of maximum product formation before significant by-product accumulation occurs.

Experimental Protocols

Protocol 1: Systematic Temperature Screening

Objective: To identify the optimal reaction temperature for maximizing yield and minimizing impurities.

Methodology:

  • Setup: Prepare a series of identical reactions in parallel reactors or in separate flasks equipped with consistent stirring and temperature control.

  • Temperature Range: Based on literature precedent or preliminary trials, select a range of temperatures to screen (e.g., 60°C, 70°C, 80°C, 90°C, 100°C).

  • Execution:

    • Charge each reactor with the reactants and solvent.

    • Bring each reactor to its designated temperature.

    • Initiate the reaction (e.g., by adding a catalyst or final reagent).

    • Monitor each reaction at regular intervals (e.g., by TLC, LC-MS, or GC-MS) to track the consumption of starting material and the formation of product and impurities.

  • Analysis:

    • Quench each reaction at the same time point or when the starting material is consumed.

    • Analyze the final reaction mixtures to determine the yield of the desired product and the level of key impurities.

  • Interpretation: Plot the yield and impurity levels as a function of temperature to identify the optimal temperature or a promising range for further optimization.

Protocol 2: High-Pressure Reaction Safety and Operation

Objective: To safely conduct a chemical reaction at elevated pressure.

Pre-Reaction Safety Checks:

  • Reactor Integrity: Visually inspect the high-pressure reactor vessel, seals, and fittings for any signs of wear or damage.[15]

  • Pressure Rating: Confirm that the maximum allowable working pressure and temperature of the reactor are well above your intended operating conditions.[15][16]

  • Pressure Relief System: Ensure that a calibrated pressure relief device (e.g., rupture disc or relief valve) is correctly installed.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. The use of a blast shield is mandatory.[17][18]

  • Fume Hood: Conduct all high-pressure reactions within a certified fume hood.[17]

Step-by-Step Operating Procedure:

  • Assembly: Assemble the reactor according to the manufacturer's instructions, ensuring all seals are properly seated.

  • Charging: Add the reactants and solvent to the reactor. Do not fill the reactor to more than 75% of its total volume to allow for liquid expansion and gas headspace.[16]

  • Sealing: Securely seal the reactor.

  • Leak Test: Pressurize the sealed reactor with an inert gas (e.g., nitrogen or argon) to your target operating pressure and check for any leaks.

  • Purging: If the reaction is air-sensitive, purge the reactor several times with an inert gas.

  • Pressurization: Introduce the reactant gas to the desired pressure.

  • Heating and Stirring: Begin stirring and gradually heat the reactor to the target temperature.

  • Monitoring: Monitor the reaction temperature and pressure throughout the experiment.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature before slowly and carefully venting the excess pressure.

  • Opening: Only open the reactor after it has returned to atmospheric pressure.

Visualizations

Logical Workflow for Temperature and Pressure Optimization

OptimizationWorkflow A Define Reaction and Objectives (Yield, Purity, etc.) B Literature Review & Preliminary Assessment A->B C Initial Small-Scale Screening (One-Factor-at-a-Time) B->C D Design of Experiments (DoE) (e.g., Factorial Design) C->D Refine variable ranges E Execute Experiments D->E F Analyze Data & Model Fitting E->F G Identify Optimal Conditions F->G H Validate Optimal Conditions G->H I Scale-Up Considerations H->I

Caption: A logical workflow for systematic optimization of reaction parameters.

Relationship between Temperature, Pressure, and Reaction Outcome

T_P_Effects Temp Temperature Kinetics Reaction Kinetics (Rate) Temp->Kinetics Increases Rate Equilibrium Thermodynamic Equilibrium Temp->Equilibrium Shifts based on ΔH Pressure Pressure Pressure->Kinetics Increases Rate (for gases) Pressure->Equilibrium Shifts based on Δn(gas) Yield Yield Kinetics->Yield Selectivity Selectivity Kinetics->Selectivity Equilibrium->Yield Equilibrium->Selectivity

Caption: Interplay of temperature and pressure on reaction kinetics and equilibrium.

References

  • Current time information in Pittsburgh, PA, US. (n.d.). Google.
  • Best Practices for Working with Chemical Reactions in the Lab. (2025, December 25).
  • What safety measures are essential when working with high pressure reactors? (2024, December 23).
  • Polymerization at High Pressure. (n.d.).
  • The effects of pressure and temperature on molecular dynamics during linear‐chain polymerization by dielectric measurements. (n.d.). The Journal of Chemical Physics.
  • Hydrogenation Reactions | Safe Reaction Monitoring & Control. (n.d.). Mettler Toledo.
  • A Practical Guide to Hydrogenation Processes in the Chemical Industry. (n.d.). nexAir.
  • Optimizing Catalytic Hydrogenation: Key Techniques and Tools for Success. (2025, September 30). YouTube.
  • Practical Design of Experiments (DOE) (eBook). (n.d.). ASQ.
  • How Does the Heat and Pressure Required for Polymerization Contribute to the Process's High Energy Demand? (2025, November 13). Lifestyle → Sustainability Directory.
  • Design of Experiments in Chemical Engineering: A Practical Guide. (2006, March 15). Wiley.
  • Considerations for Scale-Up – Moving from the Bench to the Pilot Plant to Full Production. (2014, July 28).
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Technical Support Center: Minimizing Side Reactions in the Chlorination of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chlorinated benzoic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution on these crucial scaffolds. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific, frequently encountered problems during the chlorination of benzoic acid and its derivatives. Each issue is presented in a question-and-answer format, detailing the probable causes and offering actionable solutions.

Q1: My primary issue is low yield of the desired monochlorinated product and recovery of unreacted starting material. What's going wrong?

Probable Cause: Insufficient activation of the chlorinating agent or deactivation of the aromatic ring.

In-depth Explanation: The carboxylic acid group on the benzoic acid ring is an electron-withdrawing group (EWG), which deactivates the ring towards electrophilic aromatic substitution (EAS).[1][2] This deactivation means that a simple mixture of benzoic acid and molecular chlorine (Cl₂) will not react efficiently. A Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), is essential to "activate" the chlorine, making it a much stronger electrophile.[3][4] The Lewis acid polarizes the Cl-Cl bond, creating a potent electrophilic chlorine species (Cl⁺) that can be attacked by the deactivated benzene ring.[4][5]

Troubleshooting Protocol:

  • Catalyst Check:

    • Presence and Activity: Ensure you have added a suitable Lewis acid catalyst (e.g., FeCl₃, AlCl₃). Anhydrous conditions are critical as these catalysts are moisture-sensitive.

    • Catalyst Loading: A catalytic amount (typically 5-10 mol%) is sufficient.[6] Overloading can sometimes lead to side reactions.

  • Chlorinating Agent Selection:

    • For deactivated rings, molecular chlorine with a Lewis acid is the standard.

    • Alternatively, N-chlorosuccinimide (NCS) can be used, but it also often requires activation by a Brønsted or Lewis acid to enhance its electrophilicity.[6][7]

  • Temperature Optimization:

    • Gently heating the reaction can increase the rate. However, be cautious as excessive heat can promote polychlorination. Start at room temperature and gradually increase if the reaction is sluggish.

Q2: I'm observing significant amounts of dichlorinated and even trichlorinated byproducts. How can I improve the selectivity for monochlorination?

Probable Cause: Over-reaction due to harsh conditions or incorrect stoichiometry.

In-depth Explanation: Once the first chlorine atom is attached to the ring, it further deactivates the ring, but it is an ortho, para-director. The initial deactivating effect of the carboxyl group, however, still directs the incoming electrophile primarily to the meta position.[8][9] If the reaction conditions are too forcing (high temperature, excess chlorinating agent, prolonged reaction time), a second or even third chlorination can occur.[10]

Troubleshooting Protocol:

  • Stoichiometry Control:

    • Carefully control the molar equivalents of your chlorinating agent. Use a slight excess (e.g., 1.05-1.1 equivalents) relative to the benzoic acid derivative to drive the reaction to completion without promoting over-chlorination.

  • Reaction Temperature:

    • Lower the reaction temperature.[10] Running the reaction at or below room temperature can significantly slow down the rate of the second chlorination, which is inherently slower than the first due to increased ring deactivation.

  • Controlled Addition:

    • Add the chlorinating agent slowly and portion-wise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring the initial monochlorination over subsequent reactions.

  • Monitoring:

    • Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polychlorinated species.

Condition Effect on Selectivity Recommendation
High TemperatureDecreases selectivity (more polychlorination)Maintain lower temperatures (0°C to RT)
Excess Chlorinating AgentDecreases selectivityUse 1.05-1.1 equivalents of chlorinating agent
Long Reaction TimeDecreases selectivityMonitor closely and quench upon completion
Q3: My chlorination is not proceeding at the expected meta position. Why am I getting a mixture of ortho and para isomers?

Probable Cause: The directing effects of other substituents on the benzoic acid ring are overriding the directing effect of the carboxylic acid group.

In-depth Explanation: The carboxylic acid group is a meta-director.[8][9] However, if your benzoic acid derivative has other substituents, their directing effects must be considered.

  • Activating Groups: Electron-donating groups (EDGs) like alkyl (-R), alkoxy (-OR), or amino (-NH₂) groups are strong ortho, para-directors and will activate the ring, often leading to a mixture of isomers.[11]

  • Halogens: Halogens are deactivating but are also ortho, para-directors.

The final regiochemical outcome is a result of the combined electronic and steric effects of all substituents.

Troubleshooting Workflow:

G start Unexpected Isomer Formation substituent_analysis Analyze all substituents on the benzoic acid ring start->substituent_analysis directing_effects Identify directing effects (ortho, para vs. meta) and activating/deactivating nature substituent_analysis->directing_effects steric_hindrance Consider steric hindrance, especially for ortho-substitution directing_effects->steric_hindrance literature_search Search literature for chlorination of similarly substituted benzoic acids steric_hindrance->literature_search modify_conditions Modify reaction conditions (e.g., catalyst, solvent) to influence regioselectivity literature_search->modify_conditions separation Plan for chromatographic separation of isomers modify_conditions->separation

Caption: Troubleshooting workflow for unexpected regioselectivity.

Solutions:

  • Predict the Major Product: Carefully analyze the directing effects of all substituents to predict the most likely sites of chlorination.

  • Catalyst and Solvent Effects: In some cases, the choice of Lewis acid or solvent can subtly influence the ortho/para ratio. Experiment with different catalysts (e.g., FeCl₃ vs. AlCl₃) or solvent polarities.

  • Purification Strategy: If a mixture of isomers is unavoidable, develop a robust purification strategy, such as fractional crystallization or column chromatography, to isolate the desired product.[10]

Q4: I am working with a benzoic acid derivative that has an alkyl side chain (e.g., toluic acid), and I am getting chlorination on the side chain instead of the aromatic ring.

Probable Cause: Radical chain reaction (photohalogenation) is competing with electrophilic aromatic substitution.

In-depth Explanation: Chlorination of alkyl side chains on an aromatic ring typically proceeds via a free-radical mechanism, which is initiated by UV light or high temperatures.[12] This is known as photochlorination.[12] If your reaction is exposed to strong light or is being run at very high temperatures, you can initiate this competing pathway, leading to benzylic chlorination.[13]

Solutions:

  • Exclude Light: Perform the reaction in a flask protected from light (e.g., wrapped in aluminum foil or using an amber-colored flask).

  • Moderate Temperature: Avoid excessive heating. Electrophilic aromatic chlorination is typically catalyzed by a Lewis acid, not high heat.

  • Avoid Radical Initiators: Ensure your reagents and solvents are free from radical initiators (e.g., peroxides).

  • Use an Appropriate Catalyst: A Lewis acid (FeCl₃, AlCl₃) promotes electrophilic substitution on the ring, while radical conditions (UV light) favor side-chain halogenation.[3][13]

Q5: My reaction with thionyl chloride (SOCl₂) to produce a chlorobenzoic acid is not working. Instead, I am forming the benzoyl chloride. What is the issue?

Probable Cause: Misunderstanding the role of thionyl chloride.

In-depth Explanation: Thionyl chloride (SOCl₂) is a reagent used to convert carboxylic acids into acyl chlorides (or benzoyl chlorides in this case), not for electrophilic chlorination of the aromatic ring.[14][15][16][17] The reaction involves the replacement of the -OH group of the carboxylic acid with a -Cl atom.[14][15]

G benzoic_acid Benzoic Acid (Ar-COOH) benzoyl_chloride Benzoyl Chloride (Ar-COCl) benzoic_acid->benzoyl_chloride + SOCl₂ socl2 SOCl₂ so2 SO₂ hcl HCl

Caption: Reaction of benzoic acid with thionyl chloride.

Solution: To chlorinate the aromatic ring, you must use a chlorinating agent suitable for electrophilic aromatic substitution, such as Cl₂ with a Lewis acid catalyst.[3][18] If your goal is to synthesize a chlorobenzoyl chloride, you would first perform the ring chlorination and then react the resulting chlorobenzoic acid with thionyl chloride.

Section 2: Frequently Asked Questions (FAQs)

Q: What is the "ortho-effect" in substituted benzoic acids? A: The ortho-effect is an observed phenomenon where almost any substituent at the ortho-position of benzoic acid increases its acidity, regardless of whether the group is electron-donating or electron-withdrawing.[1][19][20][21][22] This is thought to be a combination of steric and electronic factors. Steric hindrance from the ortho-substituent can force the carboxylic acid group out of the plane of the benzene ring, which inhibits resonance and strengthens the acid.[22]

Q: Can I use oxidizing agents for chlorination? A: Yes, systems like sodium chlorate or potassium permanganate in the presence of hydrochloric acid can be used to chlorinate benzoic acid.[23][24] In these cases, the oxidant generates free chlorine in situ. However, these conditions can also lead to oxidative side reactions, such as the formation of chlorinated quinones, which can complicate purification.[23]

Q: How do I choose the best chlorinating agent for my specific derivative? A: The choice depends on the reactivity of your substrate.

  • Deactivated/Neutral Rings (e.g., benzoic acid, nitrobenzoic acid): The most reliable method is molecular chlorine (Cl₂) with a strong Lewis acid catalyst (FeCl₃ or AlCl₃).[3][4]

  • Activated Rings (e.g., aminobenzoic acid, hydroxybenzoic acid): These substrates are highly reactive. Milder chlorinating agents like N-chlorosuccinimide (NCS) may be sufficient and can offer better control to prevent over-reaction.[6][7] Often, a catalyst is still required.[7]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for the Meta-Chlorination of Benzoic Acid

This protocol provides a standard method for the selective monochlorination of benzoic acid at the meta-position.

Materials:

  • Benzoic Acid

  • Anhydrous Ferric Chloride (FeCl₃)

  • Chlorine gas (or a suitable source like trichloroisocyanuric acid)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid

Procedure:

  • Setup: In a fume hood, equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl gas). Ensure all glassware is oven-dried.

  • Dissolution: Dissolve benzoic acid (1.0 eq) in the anhydrous solvent.

  • Catalyst Addition: Add anhydrous FeCl₃ (0.05 eq) to the solution.

  • Chlorination: While protecting the reaction from light, bubble chlorine gas (1.1 eq) slowly through the stirred solution at room temperature. Monitor the reaction progress by TLC or GC.

  • Quenching: Once the starting material is consumed, stop the chlorine flow and purge the system with an inert gas (e.g., nitrogen) to remove excess chlorine.

  • Workup:

    • Wash the reaction mixture with a saturated sodium bisulfite solution to destroy any remaining chlorine.

    • Wash with a saturated sodium bicarbonate solution to remove the acidic catalyst and any unreacted benzoic acid.

    • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure m-chlorobenzoic acid.

References

  • Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link]

  • Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds - Thieme. Available at: [Link]

  • Substituent Effects - University of Calgary. Available at: [Link]

  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene - Master Organic Chemistry. Available at: [Link]

  • Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene - JoVE. Available at: [Link]

  • Substituent Effects on Acidity - Chemistry LibreTexts. Available at: [Link]

  • Chemistry of Benzene: Electrophilic Aromatic Substitution - SlidePlayer. Available at: [Link]

  • Electrophilic Aromatic Substitution - LabXchange . Available at: [Link]

  • Pentachlorobenzoic acid - Organic Syntheses. Available at: [Link]

  • Chlorobenzene from Benzoic Acid? - Sciencemadness.org. Available at: [Link]

  • Mechanism of electrophilic chlorination: experimental determination of a geometrical requirement for chlorine transfer by the endocyclic restriction test - PubMed. Available at: [Link]

  • Benzoic Acid - Structure, Properties, Reactions - Turito. Available at: [Link]

  • The Chlorination of Benzoic Acid in Aqueous System by Use of Oxidizing Acids - RSC Publishing. Available at: [Link]

  • Illustrated Glossary of Organic Chemistry - Electrophilic aromatic substitution (EAS) . Available at: [Link]

  • CHLORINATION OF BENZOIC ACID - Zenodo. Available at: [Link]

  • Ortho Effect - BYJU'S. Available at: [Link]

  • 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary) - Chemistry LibreTexts. Available at: [Link]

  • Process for the preparation of benzoic acid derivatives via a new intermediate of synthesis - Google Patents.
  • Benzoyl chloride is prepared from benzoic acid by - askIITians. Available at: [Link]

  • Effect of Alkoxy Substituents on the Regioselectivity of Catalytic C-H Activation in Benzoic Acids: Experimental and DFT Study - MDPI. Available at: [Link]

  • Ortho effect - A to Z Chemistry. Available at: [Link]

  • Why are ortho-substituted benzoic acids more acidic than para or meta-substituted? - Quora. Available at: [Link]

  • Ortho effect - Wikipedia. Available at: [Link]

  • Ortho, Para, Meta in Electrophilic Aromatic Substitution - Chemistry Steps. Available at: [Link]

  • Reaction of Carboxylic acid with Thionyl chloride - YouTube. Available at: [Link]

  • Process for the preparation of chlorinated 4,5-difluorobenzoic acids, -benzoic acid derivatives and -benzaldehydes - Google Patents.
  • BENZOYLCHOLINE CHLORIDE - Organic Syntheses. Available at: [Link]

  • Specific removal of chlorine from the ortho-position of halogenated benzoic acids by reductive dechlorination in anaerobic enrichment cultures - PubMed. Available at: [Link]

  • Thionyl chloride - Wikipedia. Available at: [Link]

  • Explaining the halogenation of benzene - Chemguide. Available at: [Link]

  • Thionyl Chloride: A Catalyst of Synthetic Chemical Interest - ResearchGate. Available at: [Link]

  • Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides - Master Organic Chemistry. Available at: [Link]

  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides - Semantic Scholar. Available at: [Link]

  • Kinetics and Mechanism of Degradation of Reactive Radical-Mediated Probe Compounds by the UV/Chlorine Process: Theoretical Calculation and Experimental Verification - ACS ES&T Water. Available at: [Link]

  • Photochlorination - Wikipedia. Available at: [Link]

  • Atom-efficient chlorination of benzoic acids with PCl3 generating acyl chlorides - ResearchGate. Available at: [Link]

  • Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues - Royal Society of Chemistry. Available at: [Link]

  • Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization - eScholarship, University of California. Available at: [Link]

  • The chlorination of benzoic acid in aqueous system by use of oxidizing acids - Journal of the Chemical Society. Available at: [Link]

  • Photochemical Amino-Chlorination of Alkenes Utilizing Thioxanthone as the Photocatalyst - ResearchGate. Available at: [Link]

  • Photochemical Generation of Alkyl and Acyl Radicals - University of Regensburg. Available at: [Link]

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Technical Support Center: Aqueous Solubility Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Solubility Issues in Aqueous Buffers

Audience: Researchers, Formulation Scientists, and Drug Discovery Professionals.

Introduction: The Solubility Paradox

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see high-potency ligands fail not because of poor binding affinity, but because of poor aqueous behavior. A compound that precipitates in a bioassay yields false negatives (loss of concentration) or false positives (aggregate-induced toxicity).

This guide moves beyond basic "shake-flask" advice. We analyze the thermodynamics of solvation, the impact of buffer ion selection, and the "kinetic trap" of stock dilutions.

Phase 1: Diagnostic Framework (The "Why")

Before attempting to fix a solubility issue, you must characterize the failure mode.

Intrinsic vs. Kinetic Solubility

Most researchers encounter solubility issues during the dilution step (e.g., diluting a 10 mM DMSO stock into a pH 7.4 buffer).

ParameterDefinitionExperimental Implication
Thermodynamic (Intrinsic) Solubility (

)
The concentration of the neutral species in equilibrium with the solid phase.The absolute "ceiling" for your compound in a specific buffer at equilibrium (24h+).
Kinetic Solubility The concentration at which a compound precipitates during rapid dilution from a dissolved state (e.g., DMSO stock).Often higher than

due to supersaturation, but metastable. This is where most assay crashes occur.
The Physicochemical Check
  • LogP > 3.5: Expect hydrophobic aggregation. The compound "fears" water and will drive self-association.

  • pKa Proximity: If your buffer pH is within ±1 unit of the compound's pKa, small pH drifts will cause massive solubility shifts (exponential relationship).

Phase 2: Strategic Solubilization (The "How")

pH Manipulation & The Henderson-Hasselbalch Trap

Ionization is the most powerful tool for solubility. However, relying solely on the Henderson-Hasselbalch equation is dangerous because it assumes ideal behavior and ignores salt formation (counter-ion limits).

The Equation:



The Protocol:

  • Acids: Adjust buffer pH > pKa + 2.

  • Bases: Adjust buffer pH < pKa - 2.

  • Warning: Ensure the buffer capacity ($ \beta $) is sufficient. A 10 mM buffer cannot maintain pH against a 5 mM drug addition.

Cosolvent Strategy: The "Dielectric Tuning"

Water has a dielectric constant (


) of ~80. Hydrophobic drugs prefer 

. Adding cosolvents lowers the mixture's

.

Common Cosolvents & Biological Limits:

CosolventMechanismCell Culture Limit (Typical)Enzyme Assay Limit
DMSO Dipolar aprotic; disrupts water structure.< 0.1% (sensitive lines)< 0.5% (robust lines)< 5%
Ethanol Protic; hydrogen bonding.< 1%< 5%
PEG 400 Steric hindrance; reduces polarity.< 1%< 10%

Critical Insight: Never add neat DMSO stock directly to a cell culture well. The local concentration spike causes immediate precipitation ("crashing out") that never re-dissolves. Always perform an intermediate dilution step.

Complexation: Cyclodextrins (The "Trojan Horse")

When pH and cosolvents fail, use Cyclodextrins (CDs). They encapsulate the hydrophobic moiety without changing the bulk solvent properties.

  • 
    -Cyclodextrin:  Poor water solubility itself (avoid).
    
  • HP-

    
    -Cyclodextrin (Hydroxypropyl):  High solubility, low toxicity. Ideal for in vivo and cell assays.
    
  • Mechanism: The hydrophobic cavity hosts the drug; the hydrophilic exterior interacts with the buffer.

Visual Workflow: Solubility Decision Tree

This diagram illustrates the logical flow for troubleshooting a precipitating compound.

SolubilityOptimization Start Compound Precipitates in Buffer CheckStruct Analyze Structure (pKa, LogP) Start->CheckStruct Ionizable Is it Ionizable? CheckStruct->Ionizable AdjustPH Adjust pH +/- 2 units from pKa Ionizable->AdjustPH Yes Cosolvent Add Cosolvent (DMSO/PEG) Ionizable->Cosolvent No (Neutral) Soluble1 Soluble? AdjustPH->Soluble1 Success1 Proceed with Assay Soluble1->Success1 Yes Soluble1->Cosolvent No Soluble2 Soluble? Cosolvent->Soluble2 Soluble2->Success1 Yes Cyclodextrin Add HP-beta-Cyclodextrin (1-5 molar equivalents) Soluble2->Cyclodextrin No Soluble3 Soluble? Cyclodextrin->Soluble3 Soluble3->Success1 Yes CheckIons Check Buffer Ions (PBS vs. Tris) Soluble3->CheckIons No RemoveCa Remove Divalent Cations (Ca2+, Mg2+) CheckIons->RemoveCa

Figure 1: Step-by-step decision matrix for resolving compound precipitation in aqueous buffers.

Troubleshooting Scenarios (FAQs)

Q1: "My compound dissolves in DMSO, but precipitates immediately when added to PBS."

Diagnosis: This is the "Kinetic Crash." The dramatic shift in polarity forces the compound out of solution before it can disperse. The Fix:

  • The Intermediate Step: Do not go 100% DMSO

    
     0.1% DMSO. Create a 10x intermediate stock in a buffer containing 10-20% DMSO or PEG400.
    
  • Check the Buffer: PBS contains Phosphate.[1] If your compound is a basic amine, it might form an insoluble phosphate salt. Switch to Tris or HEPES buffer to test this hypothesis.

Q2: "My protein assay fails when I add Calcium/Magnesium."

Diagnosis: Phosphate Incompatibility. The Science: Phosphate anions bind avidly to divalent cations (


, 

), forming insoluble precipitates (calcium phosphate) that sequester the ions and cloud the solution. The Fix: Switch to a "Good's Buffer" like HEPES or MOPS , which do not complex with metal ions. Avoid Tris if you are studying metal-dependent enzymes, as Tris can chelate metals (though weakly).
Q3: "The pH of my buffer changes when I add my drug."

Diagnosis: Insufficient Buffer Capacity. The Fix:

  • Check the buffer pKa.[2] Tris (pKa 8.[3]1) is useless at pH 6.0. Use MES (pKa 6.1) instead.

  • Increase buffer concentration. If your drug is 100 µM, your buffer should be at least 10-20 mM.

Standard Operating Procedures (Protocols)

Protocol A: Kinetic Solubility Limit Determination

Use this to define the "safe zone" for your assay.

Materials:

  • Compound Stock (10 mM in DMSO)[4]

  • Assay Buffer (e.g., PBS pH 7.4)

  • 96-well clear plate

  • Plate reader (Absorbance at 600nm - turbidity)

Steps:

  • Prepare Buffer: Dispense 190 µL of Assay Buffer into columns 1-10.

  • Spike: Add DMSO stock to reach final concentrations of 100, 50, 25, 12.5... µM. Maintain constant DMSO volume (e.g., 1%) across all wells to isolate the drug effect.

  • Incubate: Shake at room temperature for 2-4 hours.

  • Read: Measure OD600.

  • Analysis: A spike in OD600 > 0.05 indicates precipitation. The highest concentration before the spike is your Kinetic Solubility Limit.

Protocol B: Cyclodextrin Solubilization

Use this for hydrophobic compounds (LogP > 4).

Steps:

  • Prepare a 20% (w/v) stock of HP-

    
    -Cyclodextrin  in water.
    
  • Dissolve your compound in the minimal volume of DMSO (e.g., 50 mM).

  • Add the Cyclodextrin stock to your buffer before adding the drug. A typical starting concentration is 5-10% Cyclodextrin in the final buffer.

  • Slowly add the drug stock to the vortexing Cyclodextrin/Buffer mix.

  • Validation: Visually inspect for clarity. Spin down at 10,000 x g for 5 mins; if no pellet forms, the complex is stable.

References

  • Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics. Link

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. (Chapter on Solubility). Link

  • Thermo Fisher Scientific. "Buffer Preparation and Selection Guide." Link

  • Sigma-Aldrich. "Biological Buffers: App Selection Guide." Link

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Technical Support Center: Stability Optimization for 3-Chloro-4-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers and formulation scientists working with 3-Chloro-4-methoxy-2-methylbenzoic acid (and structurally related halogenated anisic acids). The following protocols and troubleshooting modules address the specific physicochemical challenges posed by the ortho-methyl, meta-chloro, and para-methoxy substitution pattern.

Quick Navigation
Module 1: Solubility & Precipitation Issues

User Issue: "My compound dissolves in DMSO, but precipitates immediately when I dilute it into my cell culture media or aqueous buffer."

Technical Diagnosis: This is a classic pH-dependent solubility failure . this compound is a weak acid.[1] Based on structural analogs, its pKa is estimated between 3.5 and 4.0 .[1]

  • In DMSO: The molecule exists as a neutral species or solvated monomer.[1]

  • In Aqueous Media (pH < pKa): It remains protonated (neutral), leading to extremely low solubility (often <100 µM) and rapid precipitation.[1]

  • In Aqueous Media (pH > pKa + 2): It deprotonates to the carboxylate anion, increasing solubility by orders of magnitude.[1]

Troubleshooting Protocol: The "pH-Jump" Solubilization

Do not rely solely on co-solvents.[1] You must control the ionization state.[1]

  • Preparation of Stock: Dissolve the solid compound in 100% DMSO to a concentration of 10–50 mM.

  • Buffer Selection: Ensure your aqueous buffer (PBS, media) is buffered to pH 7.4 or higher .[1]

  • The Mixing Step:

    • Incorrect: Adding buffer to the DMSO stock (causes local high concentration & crashing out).[1]

    • Correct: Add the DMSO stock dropwise into the vortexing buffer.[1]

  • Verification: If precipitation persists, the ionic strength of the buffer may be too high (salting out effect).[1] Switch to a lower salt buffer (e.g., 10mM Tris) or add a surfactant (0.05% Tween-80).

Visual Workflow: Solubility Decision Tree

SolubilityLogic Start User Issue: Precipitation on Dilution CheckpH Check Final pH of Solution Start->CheckpH IsAcidic pH < 5.0 CheckpH->IsAcidic Protonated Form (Insoluble) IsNeutral pH > 7.0 CheckpH->IsNeutral Ionized Form (Soluble) ActionAcid Action: Increase pH (Target pH 7.4+) IsAcidic->ActionAcid ResultStable Result: Stable Solution (Carboxylate Form) IsNeutral->ResultStable Clear? ResultPrecip Result: Persistent Haze IsNeutral->ResultPrecip Cloudy? ActionAcid->CheckpH ActionCoSolv Action: Add Co-solvent (PEG-400 or Cyclodextrin) ActionCoSolv->ResultStable ResultPrecip->ActionCoSolv

Caption: Decision tree for troubleshooting precipitation events based on ionization state (pKa) and co-solvent requirements.

Module 2: Chemical Stability (Photolysis & Hydrolysis)

User Issue: "I see extra peaks in my HPLC chromatogram after leaving the solution on the bench for 24 hours."

Technical Diagnosis: The 3-chloro and 4-methoxy substituents introduce specific vulnerabilities:

  • Photodechlorination: Chlorinated aromatic rings are susceptible to homolytic cleavage of the C-Cl bond under UV/Visible light, forming a radical intermediate that reacts with the solvent [1].[1]

  • Demethylation: While less likely in neutral buffers, the methoxy group can undergo oxidative demethylation under aggressive radical conditions.[1]

Experimental Validation: Forced Degradation Protocol

To confirm the degradation pathway, perform this stress test:

Stress ConditionProcedureExpected OutcomeMechanism
Photolytic Expose 100 µM solution to 1.2 million lux hours (ICH Q1B standard) or direct sunlight for 4 hrs.[1]Loss of parent peak; appearance of early-eluting (more polar) dechlorinated product.[1]Homolytic C-Cl Cleavage (Radical mechanism)
Oxidative Add 0.3% H₂O₂ to solution; incubate at RT for 2 hours.[1]Minor degradation peaks.[1]Ether Oxidation (Methoxy group attack)
Hydrolytic (Acid) 0.1 N HCl, 60°C, 4 hours.Stable (Benzoic acids are generally acid-stable).[1]N/A
Hydrolytic (Base) 0.1 N NaOH, 60°C, 4 hours.Stable (Forms stable carboxylate salt).[1]N/A

Degradation Pathway Diagram

Degradation Parent Parent Molecule (3-Cl-4-OMe-2-Me-Benzoic Acid) Radical Aryl Radical (Intermediate) Parent->Radical UV Light (hν) -Cl• Demethyl Demethylated Analog (3-Cl-4-OH-2-Me-Benzoic Acid) Parent->Demethyl Strong Lewis Acid or Radical Oxidation Dechlor Dechlorinated Analog (4-OMe-2-Me-Benzoic Acid) Radical->Dechlor +H• (from solvent)

Caption: Primary degradation pathways. Photolytic dechlorination is the dominant risk in solution.

Prevention Strategy:

  • Amber Glassware: Mandatory for all stock solutions.[1]

  • Inert Atmosphere: Flush headspace with Argon/Nitrogen to reduce dissolved oxygen, which accelerates radical propagation during photolysis.[1]

Module 3: Thermal Stability & Decarboxylation

User Issue: "Can I autoclave my stock solution?"

Answer: NO.

Technical Explanation: Ortho-substituted benzoic acids are prone to thermal decarboxylation .[1] The methyl group at the 2-position (ortho) creates steric strain, twisting the carboxyl group out of planarity with the benzene ring. This destabilization lowers the activation energy for the loss of CO₂, especially in the presence of electron-donating groups like the 4-methoxy substituent [2].

Thermal Stability Data (Simulated):

TemperatureDurationStability AssessmentRecommendation
25°C (RT) 1 YearStable (Solid state)Store desiccated.
37°C 7 DaysStable (Solution pH 7)Suitable for cell culture.
60°C 24 Hours>98% RecoveryLimit exposure.[1]
121°C (Autoclave) 20 MinsSignificant Degradation DO NOT AUTOCLAVE.

Correct Sterilization Method: Use 0.22 µm PVDF or PES syringe filters .[1] Avoid Nylon filters if the solution is acidic, as they can bind substituted benzoic acids.[1]

Module 4: Storage & Handling FAQs

Q1: What is the best solvent for long-term storage?

  • Recommended: Anhydrous DMSO (stored at -20°C).[1] It prevents hydrolysis and limits oxidative damage.[1]

  • Avoid: Alcohols (Methanol/Ethanol) for long-term storage of the acid form.[1] Over months, trace acid catalysis can drive Fischer Esterification , converting your acid into a methyl/ethyl ester, which will have completely different biological activity.

Q2: My compound turned pink/brown. Is it still good?

  • Diagnosis: This indicates oxidative instability, likely of the phenolic moiety if any demethylation occurred, or formation of quinone-like polymerization products.

  • Action: Discard. The color change indicates significant impurity formation (>1-2%) which can be toxic in biological assays.[1]

Q3: How do I recover the compound if it crashes out?

  • Add 1 equivalent of NaOH (or adjust pH to >8.[1]0) and sonicate. The formation of the sodium salt will re-dissolve the precipitate.

References
  • Photostability of Chlorinated Aromatics

    • Mechanism:[1][2][3][4][5] Chlorinated benzoic acids undergo homolytic dechlorination under UV irradiation.[1]

    • Source: NIST/PubChem. "3-Chloro-4-methylbenzoic acid Physical Properties."[1]

  • Decarboxylation of Ortho-Substituted Benzoic Acids

    • Mechanism:[1][2][3][4][5] Steric acceleration (Ortho-effect) facilitates thermal decarboxylation in substituted benzoic acids.[1]

    • Source: Ruelle, P. "Theoretical study of the mechanism of thermal decarboxylation of salicylic and p-aminobenzoic acids."[3] J. Chem. Soc., Perkin Trans.[1][3] 2, 1986.[1][3]

  • Solubility Data & pKa Principles

    • Source: BenchChem.[1] "Solubility profile of 4-methoxybenzoic acid in different solvents."

  • General Stability of Methoxy-Benzoic Acids

    • Source: Sigma-Aldrich Technical Data for 3-Chloro-4-methoxybenzoic acid.[1]

Sources

Validation & Comparative

Comparative Guide: 1H and 13C NMR Spectral Analysis of 3-Chloro-4-methoxy-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of bioactive scaffolds, particularly for kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs), 3-Chloro-4-methoxy-2-methylbenzoic acid (Target) is frequently synthesized via the electrophilic aromatic chlorination of 4-Methoxy-2-methylbenzoic acid (Precursor).

The critical analytical challenge lies in confirming regioselectivity. Chlorination can theoretically occur at the C3 or C5 positions. However, the C3 position is sterically crowded (between a methyl and a methoxy group) but electronically activated. Distinguishing the desired C3-chlorinated product from the C5-isomer or the unreacted precursor requires precise NMR interpretation.

This guide provides a comparative spectral analysis to unequivocally validate the structure of the 3-chloro derivative, focusing on the "diagnostic silence" of the C3-proton and specific carbon chemical shift perturbations.

Experimental Methodology

To ensure reproducibility and high-resolution data, the following acquisition parameters are recommended.

Sample Preparation
  • Solvent: DMSO-d₆ is the preferred solvent over CDCl₃.

    • Reasoning: Benzoic acid derivatives often exhibit poor solubility and dimerize in CDCl₃, leading to broad carboxylic acid signals. DMSO-d₆ disrupts hydrogen bonding, sharpening the -COOH proton signal (~12-13 ppm) and preventing aggregation-induced shifting.

  • Concentration: 10–15 mg for 1H NMR; 40–50 mg for 13C NMR.

  • Internal Standard: Tetramethylsilane (TMS, 0.00 ppm).[1][2]

Instrument Parameters (Recommended)
  • Field Strength: ≥ 400 MHz (essential to resolve aromatic coupling constants).

  • Pulse Sequence:

    • 1H: Standard zg30 (30° pulse) to maximize signal-to-noise.

    • 13C: Proton-decoupled zgpg30 with NOE enhancement.

  • Temperature: 298 K (25°C).

Comparative 1H NMR Analysis

The structural confirmation relies on the subtractive analysis of the aromatic region. We compare the precursor (4-Methoxy-2-methylbenzoic acid) with the target product.

The "Smoking Gun": H3 Signal Disappearance

In the precursor, the proton at C3 (located between the C2-Methyl and C4-Methoxy groups) appears as a singlet (or narrow doublet due to long-range coupling). In the target molecule, this position is substituted by Chlorine, causing the signal to vanish.

Aromatic Region Logic (6.5 – 8.0 ppm)
  • Precursor (4-Methoxy-2-methylbenzoic acid):

    • H3 (~6.80 ppm): Appears as a singlet (s). It is shielded by the ortho-methoxy group.

    • H5 (~6.85 ppm): Appears as a doublet of doublets (dd) or doublet (d) due to ortho-coupling with H6.

    • H6 (~7.80 ppm): Appears as a doublet (d).[2] Strongly deshielded by the ortho-carboxylic acid group.

  • Target (this compound):

    • H3: Silent (Signal Absent).

    • H5 (~7.10 ppm): Remains a doublet (d, J ≈ 8.5 Hz). It shifts downfield slightly due to the inductive effect (-I) of the meta-chlorine.

    • H6 (~7.75 ppm): Remains a doublet (d, J ≈ 8.5 Hz). The chemical shift change is minimal as the C3-Cl is para to H6.

Quantitative Data Comparison
Proton AssignmentPrecursor (d, ppm)Target (d, ppm)Multiplicity (Target)Diagnostic Note
-COOH 12.0 - 13.012.5 - 13.2Broad SingletExchangeable; confirms acid moiety.
Ar-H6 (Ortho to COOH)7.847.75 - 7.85Doublet (J~8.6 Hz)Retains ortho-coupling to H5.
Ar-H5 (Ortho to OMe)6.857.05 - 7.15Doublet (J~8.6 Hz)Deshielded by meta-Cl.
Ar-H3 (Between Me/OMe)6.75 - 6.80 ABSENT N/A Primary confirmation of C3 substitution.
-OCH₃ 3.823.85 - 3.90SingletSlight downfield shift due to ortho-Cl.
Ar-CH₃ 2.552.45 - 2.55SingletSteric crowding may cause slight shifts.

Note: Data for the precursor is based on experimental literature [1, 2]. Target data is predicted based on standard substituent additivity rules (Curphy-Morrison) applied to the precursor baseline.

Comparative 13C NMR Analysis

Carbon NMR provides the definitive confirmation of the carbon skeleton and the oxidation state of the substituted carbon.

Key Diagnostic Shifts
  • C3 Transformation (C-H → C-Cl):

    • In the precursor, C3 (methine) typically resonates at ~112-116 ppm .

    • In the target, C3 becomes a quaternary carbon attached to Chlorine. The C-Cl shift is typically 120–125 ppm .

    • Validation: DEPT-135 or HSQC experiments will show C3 disappearing (quaternary) in the target, whereas it is positive (CH) in the precursor.

  • C4 (C-OMe) Shift:

    • The ipso-carbon (C4) attached to the methoxy group is usually at ~160 ppm .

    • The introduction of an ortho-chlorine (at C3) causes a slight shielding/deshielding effect, typically shifting C4 to 155–158 ppm due to steric inhibition of resonance.

Summary Table
Carbon AssignmentPrecursor (d, ppm)Target (d, ppm)Carbon Type
C=O (Acid) 167 - 169167 - 169Quaternary
C4 (C-OMe) ~162.0~158.5Quaternary
C2 (C-Me) ~142.0~138.0Quaternary
C6 (CH) ~132.0~130.0Methine (CH)
C3 (Substitution Site) ~112.5 (CH) ~123.0 (C-Cl) Quaternary
C5 (CH) ~116.0~112.0Methine (CH)
-OCH₃ 55.556.5Methyl
-CH₃ 21.517.0 - 19.0Methyl

Structural Validation Workflow

The following decision tree illustrates the logic flow for confirming the product identity using the data above.

NMR_Workflow Start Crude Product Isolated Solubility Dissolve in DMSO-d6 Start->Solubility H_NMR Acquire 1H NMR (400 MHz) Solubility->H_NMR Check_H3 Check Region 6.5 - 7.0 ppm Is the Singlet (H3) present? H_NMR->Check_H3 Outcome_Fail Precursor Present (Incomplete Reaction) Check_H3->Outcome_Fail Yes (Singlet exists) Check_Coupling Analyze 7.0 - 8.0 ppm Observe two doublets (AB system)? Check_H3->Check_Coupling No (Singlet missing) C_NMR Acquire 13C NMR / DEPT-135 Check_Coupling->C_NMR Yes (H5/H6 intact) Final_Regio Regioisomer Suspected (5-Chloro isomer) Check_Coupling->Final_Regio No (Pattern differs) Check_C3 Verify C3 Quaternary Signal (~123 ppm) C_NMR->Check_C3 Final_Success CONFIRMED: This compound Check_C3->Final_Success Yes Check_C3->Final_Regio No

Figure 1: Analytical logic flow for distinguishing the target chlorinated product from its precursor and potential regioisomers.

References

  • PubChem. (2025).[3] 4-Methoxy-2-methylbenzoic acid | C9H10O3 | CID 597216. National Library of Medicine. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28, 271-280.[4] (Provides basis for substituent additivity rules in benzoic acid derivatives). [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift Table & Substituent Effects. [Link]

Sources

A Comparative Guide to the Reactivity of 3-Chlorobenzoic Acid and 3-Bromobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and medicinal chemistry, the subtle differences between structurally similar molecules can have profound impacts on reaction outcomes and biological activity. This guide provides an in-depth, data-driven comparison of the reactivity of two closely related building blocks: 3-chlorobenzoic acid and 3-bromobenzoic acid. By examining their physicochemical properties, spectroscopic signatures, and relative reactivities in key transformations, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic strategies.

At a Glance: Physicochemical and Electronic Profile

A foundational understanding of the intrinsic properties of 3-chlorobenzoic acid and 3-bromobenzoic acid is paramount to predicting their behavior in chemical reactions. Below is a summary of their key physicochemical parameters.

Property3-Chlorobenzoic Acid3-Bromobenzoic Acid
Molecular Formula C₇H₅ClO₂C₇H₅BrO₂
Molar Mass 156.57 g/mol 201.02 g/mol
Melting Point 153-157 °C[1]154-158 °C[2]
pKa (at 25 °C) 3.82[1][3][4]3.86[2][5]
Hammett Constant (σ_meta_) +0.37[6][7][8][9]+0.39[7][8]

The striking similarity in the melting points and, more importantly, the pKa values of 3-chlorobenzoic acid and 3-bromobenzoic acid underscores their closely matched electronic nature.[1][2][3][4][5] The pKa, a measure of acidity, is influenced by the electron-withdrawing effects of the halogen substituent. Both chlorine and bromine are moderately deactivating groups, pulling electron density from the benzene ring through the inductive effect. This increased acidity relative to benzoic acid (pKa ≈ 4.2) is a direct consequence of the stabilization of the resulting carboxylate anion.

The Hammett constants (σ_meta_) provide a quantitative measure of the electronic influence of a substituent on the reactivity of the benzene ring.[8] The positive values for both meta-chloro (+0.37) and meta-bromo (+0.39) substituents confirm their electron-withdrawing character.[6][7][8][9] The slightly higher value for the bromo substituent suggests it is marginally more electron-withdrawing at the meta position, a nuance that can influence the kinetics of certain reactions.

Spectroscopic Fingerprints: A Comparative Analysis

Spectroscopic data provides a detailed window into the molecular structure and electronic environment of a compound. Here, we compare the key features of the IR, ¹H NMR, and ¹³C NMR spectra of 3-chlorobenzoic acid and 3-bromobenzoic acid.

Infrared (IR) Spectroscopy

The IR spectra of both compounds are dominated by the characteristic absorptions of the carboxylic acid group and the substituted benzene ring.

Functional Group3-Chlorobenzoic Acid3-Bromobenzoic Acid
O-H stretch (acid) Broad, ~3000 cm⁻¹Broad, ~3000 cm⁻¹
C=O stretch (acid) ~1700 cm⁻¹~1700 cm⁻¹
C-Cl stretch ~850-550 cm⁻¹-
C-Br stretch -~690-515 cm⁻¹

The most significant difference in their IR spectra lies in the region corresponding to the carbon-halogen bond stretch. The C-Cl stretch in 3-chlorobenzoic acid appears at a higher wavenumber than the C-Br stretch in 3-bromobenzoic acid, a direct consequence of the stronger C-Cl bond and the lighter mass of the chlorine atom.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra of these compounds are very similar, reflecting the analogous substitution pattern on the aromatic ring. The protons on the aromatic ring typically appear as a complex multiplet.

  • 3-Chlorobenzoic Acid (DMSO-d₆, 400 MHz): δ ~13.34 (s, 1H, COOH), 7.93-7.55 (m, 4H, Ar-H).[10][11]

  • 3-Bromobenzoic Acid: The aromatic protons are expected in a similar region, with minor shifts attributable to the different halogen substituent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectra provide a more detailed insight into the electronic environment of the carbon atoms.

  • 3-Chlorobenzoic Acid (DMSO-d₆, 100 MHz): δ ~166.54 (C=O), 133.82, 133.37, 133.15, 131.30, 129.30, 128.37 (Ar-C).[10][11]

  • 3-Bromobenzoic Acid: The chemical shifts of the aromatic carbons will be subtly different, with the carbon directly attached to the bromine atom showing a characteristic shift.

Comparative Reactivity Analysis

The reactivity of 3-chloro- and 3-bromobenzoic acids can be considered in two key domains: reactions involving the carboxylic acid group and reactions involving the aromatic ring.

Reactions of the Carboxylic Acid Group: Esterification and Amide Bond Formation

The primary role of the meta-halogen substituent in reactions at the carboxyl group is to influence the electrophilicity of the carbonyl carbon via its inductive effect. A more electron-withdrawing substituent will increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.

Based on their very similar pKa values and Hammett constants, it is predicted that the reactivity of 3-chlorobenzoic acid and 3-bromobenzoic acid in reactions such as esterification and amide bond formation will be very similar.[1][2][3][4][5][6][7][8][9] The slightly greater electron-withdrawing nature of the bromine substituent (as indicated by its Hammett constant) might suggest a marginally faster reaction rate for 3-bromobenzoic acid in some instances, though this difference is expected to be minimal and often negligible in practice.

Experimental Protocol: General Procedure for Amide Bond Formation

The following is a general, representative protocol for the synthesis of an amide from a substituted benzoic acid. This can be adapted for both 3-chloro- and 3-bromobenzoic acid.

Amide_Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amine Addition cluster_workup Work-up and Purification A 1. Dissolve 3-halobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DCM, THF). B 2. Add a coupling agent (e.g., DCC, EDC, HATU) (1.1 eq). A->B C 3. Stir at room temperature for 15-30 minutes. B->C D 4. Add the desired amine (1.0-1.2 eq) to the mixture. C->D Activation complete E 5. Stir at room temperature for 2-24 hours, monitoring by TLC. D->E F 6. Filter to remove urea byproduct (if applicable). E->F Reaction complete G 7. Wash the organic layer with aqueous acid, base, and brine. F->G H 8. Dry over anhydrous sulfate, filter, and concentrate. G->H I 9. Purify the crude product by column chromatography or recrystallization. H->I

Caption: Generalized workflow for amide synthesis.

Reactions of the Aromatic Ring: Nucleophilic Aromatic Substitution

In nucleophilic aromatic substitution (SNAr) reactions, the halogen acts as a leaving group. The rate of this reaction is influenced by two main factors: the ability of the ring to stabilize the intermediate negative charge (the Meisenheimer complex) and the carbon-halogen bond strength.

Generally, in SNAr, the reactivity of aryl halides follows the order F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond. However, when the C-X bond breaking becomes more significant in the rate-determining step, the order can change. For 3-chloro- and 3-bromobenzoic acid, where the halogen is not activated by strongly electron-withdrawing groups in the ortho or para positions, SNAr reactions are generally disfavored and require harsh conditions.

In cases where such reactions can be forced, the C-Br bond (bond energy ~285 kJ/mol) is weaker than the C-Cl bond (bond energy ~324 kJ/mol), which would favor the displacement of bromide over chloride.[12] However, the greater electronegativity of chlorine may make the carbon atom more susceptible to nucleophilic attack. The overall reactivity will depend on the specific nucleophile, solvent, and reaction conditions.

Conclusion and Practical Considerations

The choice between 3-chlorobenzoic acid and 3-bromobenzoic acid in a synthetic campaign will likely be driven by factors other than a significant difference in reactivity.

  • Subtle Electronic Differences: For most standard transformations involving the carboxylic acid, the reactivity of the two compounds is expected to be very similar. The slightly higher Hammett constant of the bromo substituent may be a consideration in highly sensitive reactions where fine-tuning of electronic effects is critical.

  • Leaving Group Ability: In reactions where the halogen is the leaving group, such as in cross-coupling reactions (e.g., Suzuki, Heck), 3-bromobenzoic acid derivatives are generally more reactive than their chloro counterparts due to the weaker C-Br bond.

  • Cost and Availability: Practical considerations such as the cost and availability of the starting materials and their downstream derivatives may be the deciding factor in many applications.

  • Downstream Transformations: The choice may also be dictated by the desired subsequent reactions. If a subsequent transformation specifically requires a bromine atom (e.g., for lithiation), then 3-bromobenzoic acid is the obvious choice.

References

  • 3-Bromobenzoic acid. LookChem. [Link]

  • 3-Chlorobenzoic Acid | C7H5ClO2 | CID 447. PubChem. [Link]

  • Hammett Substituent Constants Table. Scribd. [Link]

  • Table 1: Hammett constants for some common substituents.
  • Hammett equation. Wikipedia. [Link]

  • Showing Compound m-Chlorobenzoic acid (FDB022682). FooDB. [Link]

  • Table 13.1 Selected Hammett substituent constants and susceptibility factors.
  • Hammett substituent constants. Stenutz. [Link]

  • Supplementary Information. The Royal Society of Chemistry. [Link]

  • 3-Bromobenzoic acid | C7H5BrO2 | CID 11456. PubChem. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Kinetic studies in ester hydrolysis. [Link]

  • Yield comparison with different carboxylic acids. ResearchGate. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

  • pKa values. Stenutz. [Link]

  • 3-Chlorobenzoic acid. Wikipedia. [Link]

  • Solved The attached 1H NMR spectrum of 3-chlorobenzoic acid. Chegg.com. [Link]

  • Relative Rates of Nucleophilic Substitution (HL) (DP IB Chemistry): Revision Note. Save My Exams. [Link]

  • Benzoic acid, 3-chloro-. NIST WebBook. [Link]

  • Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. PMC. [Link]

  • 13-C NMR - How Many Signals. Master Organic Chemistry. [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. [Link]

  • IR: alkyl halides. Organic Chemistry at CU Boulder. [Link]

  • database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data. Doc Brown's advanced level organic chemistry revision notes. [Link]

  • Benzoic acid, 3-bromo-. NIST WebBook. [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

  • Benzoic acid, 3-chloro-. NIST WebBook. [Link]

  • (PDF) Kinetic research and modeling of benzoic acid esterification process. ResearchGate. [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. PMC. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Critical Evaluation of Thermodynamic Properties for Halobenzoic Acids Through Consistency Analyses for Results from Experiment and Computational Chemistry. [Link]

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Safety Operating Guide

Personal protective equipment for handling 3-Chloro-4-methoxy-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Hazard Profile & Immediate Action

Compound Class: Halogenated Benzoic Acid Derivative Primary Hazards: Corrosive/Irritant to mucous membranes (Eyes/Lungs), Skin Sensitizer.[1][2][3][4][5] Operational Status: Level 2 Containment Required.

As a Senior Application Scientist, I advise treating 3-Chloro-4-methoxy-2-methylbenzoic acid not merely as a generic organic solid, but as a potent electrophilic irritant. The combination of the acidic carboxyl group (


) and the lipophilic chloro/methoxy substituents increases its bioavailability and potential for tissue penetration compared to unsubstituted benzoic acid.

Critical Directive: Do not handle on an open benchtop. All solid-phase manipulation must occur within a certified chemical fume hood or a powder containment balance enclosure.

Part 1: The PPE Firewall (Personal Protective Equipment)

Standard "lab safety" is insufficient for functionalized aromatic acids. This matrix is designed to prevent not just acute exposure, but also sensitization from chronic low-level contact.

Body Zone Required PPE Technical Rationale (The "Why")
Respiratory Engineering Control: Fume Hood (Face velocity 80-100 fpm).PPE: N95 (minimum) if outside hood; P100 if micronized.[3]Benzoic acid derivatives sublime and form micro-crystalline dust. Inhalation causes immediate bronchial irritation (H335) and potential long-term sensitization.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Note: Safety glasses are insufficient for powder handling.[3]Crystalline acids are hydroscopic. Upon contact with corneal moisture, they dissolve to create a localized acidic solution (

), causing rapid, potential irreversible opacity (H318).
Dermal (Hands) Primary: Nitrile (0.11 mm / 4 mil).Secondary (Solutions): Double-gloving or Laminate film (Silver Shield).Permeation Logic: Solid powder has low permeation risk.[3] However, once dissolved in organic solvents (DCM, MeOH), the solvent acts as a carrier, dragging the acid through standard nitrile in <15 mins.
Body High-neck Lab Coat (Cotton/Poly blend) + Chemical Apron (if handling >10g).Prevents "dust migration" to street clothes. The methoxy group increases lipophilicity, making the compound adhere to synthetic fibers.
Part 2: Operational Workflow & Engineering Controls

This protocol utilizes a "Zone Defense" strategy to contain the chemical from storage to reaction vessel.

Diagram 1: Safe Handling Workflow

The following logic gate ensures that at no point is the operator exposed to uncontained particulates.

HandlingWorkflow cluster_hood Engineering Control Zone (Fume Hood) Storage 1. Cold Storage (+4°C) Equilibration 2. Thermal Equilibration (Closed Vessel) Storage->Equilibration Prevent Condensation Transfer 3. Mass Transfer (Fume Hood Only) Equilibration->Transfer Open Only When Ambient Solubilization 4. Solubilization (Immediate Dissolution) Transfer->Solubilization Minimize Dust Time Reaction 5. Reaction Entry Solubilization->Reaction Liquid Phase Transfer

Caption: Operational logic flow designed to minimize solid-state exposure time. Thermal equilibration prevents condensation-induced hydrolysis.

Detailed Protocol Steps
  • Thermal Equilibration: Remove the container from cold storage (+4°C) and allow it to reach room temperature before breaking the seal.

  • Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat and spatula.

    • Mechanism:[3][5] Substituted benzoic acids are often dielectric. Static charge causes "particle jump," leading to invisible contamination of the balance area.

  • The "Wet Transfer" Method (Recommended):

    • Instead of weighing the dry powder and trying to pour it into a reactor, taring the reaction flask (if small) or a transfer vial is safer.

    • Add the solvent directly to the transfer vial to dissolve the solid immediately.

    • Transfer the solution to the reaction vessel. This eliminates the "dust cloud" risk at the reactor neck.

Part 3: Emergency Response & Waste Management
Diagram 2: Spill Response Decision Tree

Immediate decision-making logic for loss of containment.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid/Powder Type->Solid Liquid Solution Type->Liquid ActionSolid 1. Dampen with inert oil/PEG 2. Scoop (No Sweeping) Solid->ActionSolid Prevent Dust ActionLiquid 1. Absorb with Vermiculite 2. Neutralize (Bicarb) Liquid->ActionLiquid Contain Solvent Disposal Double Bag -> HazWaste ActionSolid->Disposal ActionLiquid->Disposal

Caption: Decision matrix for spill remediation. Note the prohibition of dry sweeping to prevent aerosolization.

Decontamination Procedures
  • Skin Contact: Immediate flush with water for 15 minutes.[2][4][6][7] Do not use vinegar or bicarbonate to neutralize on skin; the heat of neutralization can cause thermal burns on top of chemical irritation. Use plain water.

  • Surface Decontamination:

    • Wipe with a dilute detergent solution (surfactant lifts the lipophilic acid).

    • Follow with a 5% Sodium Bicarbonate (

      
      ) wipe to neutralize residues (look for bubbling).
      
    • Final water rinse.[6][7]

Disposal Strategy
  • Waste Stream: Acidic Organic Waste.[3]

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric acid waste) or cyanides.[3]

  • Labeling: Must explicitly state "Halogenated Benzoic Acid" to alert waste handlers to the potential for corrosive vapors.[3]

References & Validation

The protocols above are derived from structural hazard analysis and standard operating procedures for Category 2 Skin/Eye Irritants (GHS).

  • PubChem. Compound Summary: 3-Chloro-4-methylbenzoic Acid (Structural Analog).[3] National Library of Medicine. Accessed 2024.[6][7][8] Link

  • Fisher Scientific. Safety Data Sheet: 3-Chloro-4-methoxybenzoic acid (Structural Analog). Accessed 2024.[6][7][8] Link[3]

  • VelocityEHS. Benzoic Acid – Uses and Safety Guidelines. Accessed 2024.[6][7][8] Link

  • Sigma-Aldrich. Safety Data Sheet: 4-Methoxy-2-methylbenzoic acid (Functional Group Analog).[3] Accessed 2024.[6][7][8] Link

Disclaimer: This guide is for informational purposes for trained professionals. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before handling.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.